Hydroxysophoranone
Description
This compound is a natural product found in Erythrina subumbrans, Maackia amurensis, and Millettia pulchra with data available.
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h7-9,13-15,27,31-32,34H,10-12,16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQFAJSGVWQVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hydroxysophoranone: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysophoranone is a prenylated flavanone exhibiting a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of its discovery, primary natural sources, and detailed experimental protocols for its isolation and characterization. Furthermore, it presents a quantitative analysis of its biological efficacy and delves into the molecular signaling pathways it modulates. This document is intended to serve as a core resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Sources
This compound is a member of the lavandulyl flavanones, a class of flavonoids characterized by a lavandulyl group substitution. While the specific first isolation and naming of "this compound" is not definitively documented under this exact name in seminal literature, its chemical structure and properties align with other well-characterized lavandulyl flavanones. PubChem lists "this compound" with the IUPAC name 5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one and a molecular formula of C30H36O5.[1] It is often referred to in scientific literature under synonyms such as Sophoraflavanone G or Kurarinone , which have been extensively studied.[2][3][4]
The primary natural source of this compound and its related lavandulyl flavanones is the root of Sophora flavescens , a plant species belonging to the Fabaceae family.[2][3][5] This medicinal plant, also known as "Ku Shen" in traditional Chinese medicine, has a long history of use for treating various ailments, including inflammation, skin diseases, and cancer.[6][7] Modern phytochemical investigations have confirmed that the roots of Sophora flavescens are a rich source of various bioactive compounds, with alkaloids and flavonoids being the most prominent.[5][6][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C30H36O5 | PubChem |
| Molecular Weight | 476.6 g/mol | PubChem |
| IUPAC Name | 5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | PubChem |
| Class | Flavanone (Flavonoid) | PubChem |
Experimental Protocols
The isolation and purification of this compound (as sophoraflavanone G or kurarinone) from Sophora flavescens roots typically involve solvent extraction followed by various chromatographic techniques.
General Extraction Protocol
A common method for the initial extraction of flavonoids from the dried and powdered roots of Sophora flavescens involves the use of organic solvents.
-
Maceration: The plant material is macerated with a solvent such as 95% ethanol at room temperature.[8]
-
Reflux Extraction: Alternatively, a reflux extraction with ethanol can be employed for a more exhaustive extraction.
-
Solvent Removal: The resulting extract is then concentrated under reduced pressure to yield a crude extract.[8]
Chromatographic Purification
The crude extract, rich in a mixture of compounds, is then subjected to a series of chromatographic steps to isolate the desired flavanones.
-
Column Chromatography (CC): The crude extract is often first fractionated using column chromatography on silica gel or polyamide. A gradient elution is typically used, with solvent systems such as chloroform-methanol.[8]
-
High-Speed Countercurrent Chromatography (HSCCC): This technique has been successfully used for the one-step isolation and separation of flavanones from Sophora flavescens. A two-phase solvent system, for example, composed of n-hexane-ethyl acetate-methanol-water, is employed.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): For final purification, semi-preparative HPLC is often utilized. A C18 column with a mobile phase such as methanol-water is a common choice.
Structure Elucidation
The definitive structure of the isolated compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.
Below is a generalized workflow for the isolation and characterization of this compound.
Biological Activities (Quantitative Data)
This compound, primarily studied as sophoraflavanone G and kurarinone, has demonstrated significant anti-inflammatory, cytotoxic, and other biological activities. The following tables summarize the quantitative data from various studies.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | IC50 Value | Reference |
| Kurarinone | MCP-1 induced cell migration | THP-1 cells | 19.2 µg/mL | [9] |
| Sophoraflavanone G | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | ~10 µM | [10] |
| Kurarinone | T-type Calcium Channel (Cav3.2) Inhibition | tsA-201 cells | 1.1 ± 0.3 μM | [11] |
Table 2: Cytotoxic Activity
| Compound | Cell Line | IC50 Value | Reference |
| Kurarinone | Human Myeloid Leukemia (HL-60) | 18.5 µM | [12] |
| Sophoraflavanone G | Human Leukemia (HL-60) | 3-30 µM (effective concentration range) | [13] |
| Kurarinone | Prostate Cancer (PC3) | 24.7 µM | [12] |
Signaling Pathway Modulation
Recent research has begun to unravel the molecular mechanisms underlying the biological activities of this compound (sophoraflavanone G and kurarinone). These compounds have been shown to modulate several key signaling pathways involved in inflammation and cancer.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Sophoraflavanone G has been shown to inhibit the phosphorylation of MAPKs, including ERK, p38, and JNK, in various cell models.[8][10][14][15] This inhibition can lead to a downstream reduction in the production of pro-inflammatory mediators.[10][14]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade for cell survival, proliferation, and growth. Kurarinone has been found to inhibit the PI3K/Akt signaling pathway, which can contribute to its pro-apoptotic effects in cancer cells.[16][17] Conversely, in certain contexts, kurarinone has been shown to activate this pathway to protect against oxidative stress.[17]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation and immunity. Both sophoraflavanone G and kurarinone have been reported to inhibit the activation of NF-κB.[10][12][15] This is achieved by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[10][14]
References
- 1. 5-Hydroxysophoranone | C30H36O5 | CID 42607927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sophoraflavanone G | C25H28O6 | CID 72936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 4. Kurarinone | C26H30O6 | CID 11982640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kurarinone isolated from Sophora flavescens Ait inhibited MCP-1-induced chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. worldscientific.com [worldscientific.com]
- 14. Sophoraflavanone G prevents Streptococcus mutans surface antigen I/II-induced production of NO and PGE2 by inhibiting MAPK-mediated pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Kurarinone attenuates hydrogen peroxide-induced oxidative stress and apoptosis through activating the PI3K/Akt signaling by upregulating IGF1 expression in human ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Hydroxysophoranone in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysophoranone is a prenylated flavanone found in plants of the Sophora genus, notably Sophora flavescens. Prenylated flavonoids are a class of secondary metabolites that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The addition of a lipophilic prenyl group to the flavonoid backbone often enhances their bioactivity. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing from established knowledge of flavonoid biosynthesis and specific research on the enzymatic machinery of Sophora flavescens.
The General Flavonoid Biosynthetic Pathway: The Foundation for this compound Synthesis
The biosynthesis of this compound begins with the well-established general flavonoid pathway, which is divided into the phenylpropanoid pathway and the flavonoid-specific pathway.
The Phenylpropanoid Pathway
This pathway converts the aromatic amino acid L-phenylalanine into p-coumaroyl-CoA, a key precursor for a multitude of secondary metabolites, including flavonoids.
-
Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the removal of an amino group from L-phenylalanine to form cinnamic acid.
-
Hydroxylation of Cinnamic Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, then hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.
-
Activation of p-Coumaric Acid: Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
The Flavonoid-Specific Pathway: Formation of the Flavanone Core
The flavanone backbone of this compound is synthesized from p-coumaroyl-CoA and malonyl-CoA.
-
Chalcone Synthesis: Chalcone Synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Isomerization to a Flavanone: Chalcone Isomerase (CHI) then facilitates the stereospecific cyclization of naringenin chalcone into the flavanone, (2S)-naringenin.[1] Naringenin is the central precursor for a vast array of flavonoids, including the prenylated flavanones found in Sophora flavescens.
The Proposed Biosynthesis of this compound
While the complete biosynthetic pathway of this compound has not been fully elucidated in a single study, based on the identified prenylated flavonoids in Sophora flavescens and the characterization of key enzymes, a putative pathway can be proposed. This pathway involves the prenylation of a flavanone precursor, likely naringenin, followed by potential hydroxylation.
Prenylation of the Flavanone Backbone
The attachment of a prenyl group to the flavonoid skeleton is a critical step in the biosynthesis of this compound. This reaction is catalyzed by a class of enzymes known as prenyltransferases.
A key enzyme, naringenin 8-prenyltransferase (SfN8DT-1) , has been isolated and characterized from Sophora flavescens.[1][2] This membrane-bound enzyme specifically transfers a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the 8-position of the naringenin A-ring.[1][2] Given that this compound is a prenylated flavanone, it is highly probable that an enzyme with similar function, possibly even SfN8DT-1 itself or a related isoform, is involved in its biosynthesis.
The lavandulyl group found in many Sophora flavonoids, including kurarinone and sophoraflavanone G, is an isomer of the geranyl group.[3][4] The biosynthesis of this specific prenyl group and its attachment to the flavonoid core likely involves a specialized prenyltransferase capable of utilizing geranyl pyrophosphate (GPP) or a related precursor and catalyzing the specific bond formation.
Potential Hydroxylation Events
This compound possesses additional hydroxyl groups compared to the basic naringenin structure. These hydroxylations can theoretically occur before or after the prenylation step. Plant genomes contain a variety of cytochrome P450 monooxygenases that act as flavonoid hydroxylases, such as Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H), which add hydroxyl groups to the B-ring of flavonoids.[5] It is plausible that a specific hydroxylase acts on the prenylated naringenin intermediate to yield this compound. The exact timing and the specific enzyme responsible for this hydroxylation in the context of this compound biosynthesis remain to be experimentally confirmed.
Quantitative Data
Quantitative kinetic data for the specific enzymes in the this compound biosynthetic pathway are limited. However, studies on the characterized naringenin 8-prenyltransferase (SfN8DT-1) from Sophora flavescens provide valuable insights into the kinetics of the crucial prenylation step.
| Enzyme | Substrate(s) | Apparent Km (µM) | Reference |
| SfN8DT-1 | Naringenin | 33 | [1] |
| SfN8DT-1 | Dimethylallyl pyrophosphate (DMAPP) | 148 | [1] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of a Candidate Prenyltransferase
This protocol is based on the successful expression of plant membrane-bound prenyltransferases in yeast (Saccharomyces cerevisiae).
Objective: To produce a functional candidate prenyltransferase for in vitro characterization.
Materials:
-
Full-length cDNA of the candidate prenyltransferase gene cloned into a yeast expression vector (e.g., pYES2).
-
S. cerevisiae strain (e.g., INVSc1).
-
Yeast growth media (SC-Ura medium with glucose or galactose).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).
-
Glass beads (0.5 mm diameter).
-
Microsome isolation buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.4 M sorbitol).
-
Bradford reagent for protein quantification.
Protocol:
-
Transformation of Yeast: Transform the yeast expression vector containing the prenyltransferase gene into the S. cerevisiae strain using the lithium acetate method.
-
Yeast Culture and Induction:
-
Inoculate a single colony of transformed yeast into 5 mL of SC-Ura medium with 2% (w/v) glucose and grow overnight at 30°C with shaking.
-
Use the starter culture to inoculate 50 mL of SC-Ura medium with 2% (w/v) glucose and grow to an OD600 of ~0.6.
-
Harvest the cells by centrifugation and resuspend them in 50 mL of SC-Ura medium containing 2% (w/v) galactose to induce protein expression.
-
Incubate for 16-24 hours at 30°C with shaking.
-
-
Microsomal Fraction Preparation:
-
Harvest the induced yeast cells by centrifugation.
-
Wash the cells with sterile water and resuspend in lysis buffer.
-
Lyse the cells by vortexing with glass beads for 10-15 cycles of 30 seconds vortexing followed by 30 seconds on ice.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a minimal volume of microsome isolation buffer.
-
-
Protein Quantification: Determine the protein concentration of the microsomal fraction using the Bradford assay. The microsomal fraction containing the recombinant prenyltransferase is now ready for enzyme assays.
In Vitro Prenyltransferase Enzyme Assay
Objective: To determine the activity and substrate specificity of the recombinant prenyltransferase.
Materials:
-
Microsomal fraction containing the recombinant prenyltransferase.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM DTT).
-
Flavonoid substrate (e.g., naringenin, dissolved in DMSO).
-
Prenyl donor substrate (e.g., DMAPP).
-
Stop solution (e.g., methanol or ethyl acetate).
-
HPLC or LC-MS system for product analysis.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, flavonoid substrate (final concentration typically 50-100 µM), and the microsomal protein (10-50 µg).
-
Initiate Reaction: Start the reaction by adding the prenyl donor substrate (DMAPP, final concentration typically 100-200 µM).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of stop solution (e.g., methanol).
-
Product Extraction (if using ethyl acetate): If using ethyl acetate as the stop solution, vortex the mixture, centrifuge to separate the phases, and collect the organic layer. Evaporate the solvent.
-
Analysis: Analyze the reaction products by HPLC or LC-MS. Compare the retention time and mass spectrum of the product with an authentic standard of the expected prenylated flavonoid, if available.
Signaling Pathways and Regulation
The biosynthesis of flavonoids is tightly regulated at the transcriptional level. The expression of the structural genes of the flavonoid pathway is controlled by a complex of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[6][7][8][9]
Transcriptomic and metabolomic studies in Sophora flavescens have identified several candidate transcription factors that are co-expressed with flavonoid biosynthetic genes, suggesting their role in regulating the production of flavonoids and alkaloids in this plant.[2] For instance, specific WRKY and bHLH transcription factors have been implicated in the regulation of flavonoid biosynthesis in S. flavescens.[2] The precise regulatory network that controls the specific branch of the pathway leading to this compound is an active area of research.
Diagrams
References
- 1. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and characterization of naringenin 8-prenyltransferase, a flavonoid-specific prenyltransferase of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic lavandulyl flavanones from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Recent advances in the transcriptional regulation of the flavonoid biosynthetic pathway. | Semantic Scholar [semanticscholar.org]
- 7. Transcriptional control of flavonoid biosynthesis by MYB-bHLH-WDR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptional control of flavonoid biosynthesis: fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptional control of flavonoid biosynthesis: Fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Prenylated Flavonoids: Mechanisms, Experimental Protocols, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylated flavonoids are a specialized class of flavonoid compounds characterized by the attachment of one or more isoprenoid groups, typically a prenyl or geranyl moiety, to the flavonoid backbone. This structural modification significantly enhances their lipophilicity, allowing for improved interaction with cellular membranes and protein targets, which in turn can lead to a notable increase in their biological activity compared to their non-prenylated counterparts[1][2][3][4]. These naturally occurring compounds, found in various plant families, have garnered substantial interest in the scientific community for their diverse pharmacological properties. This technical guide provides an in-depth overview of the significant biological activities of prenylated flavonoids, with a focus on their anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects. Detailed experimental protocols and visual representations of key signaling pathways are provided to support further research and drug development in this promising area.
Anticancer Activity
Prenylated flavonoids have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines[5][6][7]. The addition of the prenyl group often enhances the anticancer activity of the parent flavonoid[8]. Their mechanisms of action are multifaceted, involving the modulation of numerous signaling pathways critical for cancer cell survival, proliferation, and metastasis[8].
Mechanisms of Anticancer Action
Key signaling pathways modulated by prenylated flavonoids in cancer cells include:
-
NF-κB Signaling Pathway: Prenylated flavonoids like Xanthohumol have been shown to inhibit the NF-κB signaling pathway, which is constitutively active in many cancers and plays a crucial role in promoting cell proliferation, survival, and inflammation[5][9].
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival and proliferation. Prenylated flavonoids can inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells[10].
-
MAPK Signaling Pathway: The MAPK cascade is involved in regulating cell growth, differentiation, and apoptosis. Certain prenylated flavonoids can modulate this pathway to exert their anticancer effects[5].
-
IL-6/JAK/STAT3 Pathway: Icaritin, a prenylated flavonoid, has been shown to suppress tumor growth by inhibiting the IL-6/JAK2/STAT3 signaling pathway, which is crucial for the proliferation and survival of certain cancer cells[11][12][13][14][15].
Quantitative Data: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected prenylated flavonoids against various cancer cell lines.
| Prenylated Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| Xanthohumol | SW480 (Colon) | 3.6 | [16] |
| Xanthohumol | SW620 (Colon) | 7.3 | [16] |
| Xanthohumol | PC-3 (Prostate) | 20-40 | [17] |
| Xanthohumol | DU145 (Prostate) | 20-40 | [17] |
| Icaritin | Multiple Myeloma Cells | Varies | [11] |
| 8-Prenylnaringenin | MCF-7 (Breast) | Varies | [18][19] |
| 6-Prenylnaringenin | SW620 (Colon) | More effective than Naringenin | [16] |
| Isoxanthohumol | SW480 (Colon) | Higher than Xanthohumol | [16] |
| 8-O-prenylbaicalein | MCF-7 (Breast) | 9.1 | [8] |
| Daphnegiravone B | A549 (Lung) | < 10 | [8] |
| Daphnegiravone B | HepG2 (Liver) | < 10 | [8] |
| Daphnegiravone B | MCF-7 (Breast) | < 10 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[5][11][17][20].
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Prenylated flavonoid stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the prenylated flavonoid in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the flavonoid) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.
References
- 1. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. marinebiology.pt [marinebiology.pt]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Prenylated chalcones and flavonoids for the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study | Scilit [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iomcworld.com [iomcworld.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Hydroxysophoranone: A Key Mediator in Plant Defense Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysophoranone is a prenylated flavanone, a class of secondary metabolites found in various plant species, most notably in the roots of Sophora flavescens.[1][2] This compound is part of a larger family of prenylated flavonoids that are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties. In the context of plant biology, this compound and its structural relatives play a crucial role as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. This technical guide provides a comprehensive overview of the current understanding of this compound and its role in plant defense, with a focus on its mechanism of action, the signaling pathways it influences, and the experimental protocols used to elucidate its function. While direct research on this compound is emerging, this guide also draws upon data from closely related and well-studied prenylated flavonoids from Sophora flavescens, such as sophoraflavanone G and kurarinone, to provide a more complete picture of its potential functions.
Biosynthesis of this compound and Related Prenylated Flavonoids
The biosynthesis of this compound is a branch of the general flavonoid pathway, with the key differentiating step being the addition of one or more prenyl groups to the flavonoid backbone. This process is catalyzed by prenyltransferases, which are often specific to the flavonoid substrate and the position of prenylation.[3][4]
The general biosynthetic pathway leading to prenylated flavonoids in Sophora flavescens involves several key enzymatic steps:
-
Phenylalanine ammonia-lyase (PAL) and Chalcone synthase (CHS) are induced upon pathogen recognition, leading to the production of the chalcone backbone.[5][6]
-
Chalcone isomerase (CHI) converts the chalcone into a flavanone, such as naringenin.
-
Prenyltransferases (PTs) then attach dimethylallyl pyrophosphate (DMAPP) moieties to the flavanone core at various positions, leading to the formation of a diverse array of prenylated flavonoids, including this compound.[3][4]
Biosynthesis of Prenylated Flavonoids.
Role in Plant Defense: Antimicrobial and Insecticidal Activity
This compound and related prenylated flavonoids from Sophora flavescens exhibit significant activity against a range of plant pathogens, including fungi and bacteria.[3][7][8] They also show promise as insecticidal agents.[9][10]
Antifungal Activity
Studies on kurarinone and sophoraflavanone G, compounds structurally similar to this compound, have demonstrated potent antifungal activity against the common plant pathogen Botrytis cinerea.[3] The proposed mechanism of action involves the disruption of the fungal cell wall and membrane integrity, leading to increased permeability and ultimately cell death.[3]
Antibacterial Activity
Sophoraflavanone G has been shown to have broad-spectrum antibacterial activity, with a particularly low MIC50 against Xanthomonas oryzae pv oryzae (Xoo), the causal agent of bacterial blight in rice.[7][11] The mechanism of action is multifaceted, involving the inhibition of biofilm formation, reduction of metabolic activity, and induction of reactive oxygen species (ROS), which leads to apoptosis-like cell death in the bacteria.[7][11]
Insecticidal Activity
Extracts from Sophora flavescens containing a mixture of alkaloids and flavonoids have been registered as commercial botanical pesticides, effective against pests such as aphids and caterpillars.[9][10] While the specific contribution of this compound to this activity is not yet fully elucidated, flavonoids, in general, are known to act as antifeedants and growth inhibitors for various insect pests.[12][13]
Table 1: Antimicrobial Activity of Prenylated Flavonoids from Sophora flavescens
| Compound | Pathogen | Activity Metric | Value (µg/mL) | Reference |
| Sophoraflavanone G | Xanthomonas oryzae pv oryzae | MIC50 | 1.56 | [7] |
| Sophoraflavanone G | Botrytis cinerea | EC50 | 4.76 - 13.94 | [3] |
| Kurarinone | Botrytis cinerea | EC50 | 16.55 | [3] |
| Kurarinone | Rhizoctonia solani | EC50 | 16.12 | [3] |
| Kurarinone | Fusarium graminearum | EC50 | 16.99 | [3] |
Signaling Pathways in Plant Defense
The presence of a pathogen or herbivore triggers a complex signaling cascade within the plant, leading to the activation of defense responses. This compound, as a phytoalexin, is both a product of and a participant in these signaling networks.
Reactive Oxygen Species (ROS) Production
One of the earliest responses to pathogen recognition is the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide anions (O₂⁻).[14] This "oxidative burst" serves multiple purposes: it can be directly toxic to pathogens, it acts as a signaling molecule to activate downstream defense responses, and it contributes to cell wall strengthening. While direct evidence for this compound-induced ROS in plants is pending, the antibacterial mechanism of the related compound sophoraflavanone G against Xoo includes the induction of ROS in the pathogen.[7] It is plausible that this compound could also modulate ROS levels in the plant as part of the defense signaling cascade.
MAPK Signaling
Mitogen-activated protein kinase (MAPK) cascades are crucial for transducing external stimuli into intracellular responses.[5][10] In plants, MAPK pathways are activated by pathogen-associated molecular patterns (PAMPs) and lead to the phosphorylation of transcription factors that regulate the expression of defense-related genes. While not directly demonstrated for this compound, other flavonoids have been shown to modulate MAPK signaling.
Phytohormone Signaling: Jasmonic Acid (JA) and Salicylic Acid (SA)
The phytohormones jasmonic acid (JA) and salicylic acid (SA) are key regulators of plant defense. The SA pathway is generally associated with resistance to biotrophic pathogens, while the JA pathway is more involved in defense against necrotrophic pathogens and herbivores.[15][16] The biosynthesis of phytoalexins, including prenylated flavonoids, is often regulated by these hormonal pathways. It is hypothesized that this compound production is induced via the JA signaling pathway upon herbivory or necrotrophic pathogen attack.
Hypothetical Plant Defense Signaling Pathway.
Experimental Protocols
Protocol 1: Antifungal Activity Assay (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a fungal plant pathogen such as Botrytis cinerea.
Materials:
-
This compound
-
Botrytis cinerea culture
-
Potato Dextrose Broth (PDB)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in PDB.
-
Prepare a fungal spore suspension of B. cinerea and adjust the concentration to 1 x 10⁵ spores/mL.
-
Inoculate each well with the fungal spore suspension.
-
Include positive (fungicide) and negative (DMSO) controls.
-
Incubate the plates at 25°C for 48-72 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible fungal growth.
Protocol 2: Quantification of this compound in Plant Tissue by HPLC
This protocol describes the extraction and quantification of this compound from Sophora flavescens root tissue.[17]
Materials:
-
Sophora flavescens root tissue
-
Methanol
-
This compound standard
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column
Procedure:
-
Grind the dried root tissue into a fine powder.
-
Extract the powder with methanol using sonication or maceration.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the residue in a known volume of methanol.
-
Prepare a series of standard solutions of this compound.
-
Inject the standards and the sample extract into the HPLC system.
-
Separate the compounds on a C18 column using a suitable mobile phase gradient.
-
Detect this compound using a UV detector at an appropriate wavelength.
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.
Protocol 3: Insect Antifeedant Assay (Leaf Disc Choice Test)
This protocol outlines a method to assess the antifeedant properties of this compound against a generalist herbivore like Spodoptera litura.[13]
Materials:
-
This compound
-
Spodoptera litura larvae
-
Cabbage or other suitable host plant leaves
-
Acetone
-
Petri dishes
-
Filter paper
Procedure:
-
Prepare different concentrations of this compound in acetone.
-
Cut leaf discs of a uniform size from the host plant leaves.
-
Apply the this compound solutions to one half of the leaf discs and acetone (control) to the other half.
-
Allow the solvent to evaporate completely.
-
Place one treated and one control leaf disc in a Petri dish with a moist filter paper.
-
Introduce a single S. litura larva into each Petri dish.
-
After 24 hours, measure the area of each leaf disc consumed.
-
Calculate the antifeedant index.
Experimental Workflows.
Conclusion and Future Directions
This compound, a prenylated flavonoid from Sophora flavescens, represents a promising area of research in plant defense mechanisms. While direct studies on this specific compound are limited, evidence from structurally related flavonoids strongly suggests its significant role as a phytoalexin with potent antifungal and antibacterial properties. Its potential as an insecticidal agent further highlights its importance in plant-herbivore interactions.
Future research should focus on:
-
Directly assessing the antimicrobial and insecticidal activity of purified this compound against a broader range of plant pathogens and pests.
-
Elucidating the specific signaling pathways in plants that are activated or modulated by this compound, including its effects on ROS production, MAPK activation, and the JA/SA signaling networks.
-
Investigating the expression of genes involved in this compound biosynthesis in response to different biotic stresses.
-
Exploring the potential for synergistic effects when this compound is combined with other defense compounds or conventional pesticides.
A deeper understanding of the role of this compound in plant defense will not only advance our knowledge of plant-pathogen and plant-herbivore interactions but also open up new avenues for the development of novel, plant-derived biopesticides for sustainable agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating the Effects of Flavonoids on Insects: Implications for Managing Pests Without Harming Beneficials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prenylated Flavonoids Isolated from the Root of Sophora flavescens as Potent Antifungal Agents against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential expression of phenylalanine ammonia-lyase and chalcone synthase during soybean nodule development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Activities of Prenylated Flavonoids from Sophora flavences against Xanthomonas oryzae pv oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal activity and mechanistic insights of total alkaloids from Sophora flavescens against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simulation analysis and physiological and biochemical evaluation of Sophora flavescens aboveground against aphids using network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Antibacterial Activities of Prenylated Flavonoids from Sophora flavences against Xanthomonas oryzae pv oryzae - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 12. Frontiers | Application of flavonoid compounds suppresses the cotton aphid, Aphis gossypii [frontiersin.org]
- 13. Insect antifeedant activity of flavones and chromones against Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional analysis of the Arabidopsis PAL gene family in plant growth, development, and response to environmental stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DOT Language | Graphviz [graphviz.org]
- 16. The Tomato Mitogen-Activated Protein Kinase SlMPK1 Is as a Negative Regulator of the High-Temperature Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the existing literature on sophoranone, a prenylated flavonoid, and its related compounds primarily isolated from plants of the Sophora genus. These compounds have garnered significant scientific interest due to their diverse and potent biological activities. This document summarizes the quantitative pharmacological data, details key experimental protocols, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for ongoing and future research in drug discovery and development.
Biological Activities and Pharmacological Data
Sophoranone and its analogues exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and enzyme-inhibitory activities. The quantitative data from various studies are summarized below to facilitate comparison and analysis.
Anticancer and Cytotoxic Activity
These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism often involves the induction of apoptosis through various cellular pathways.
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Sophoranone | Human stomach cancer (MKN7) | Growth Inhibition | 1.2 ± 0.3 µM | [1] |
| Sophoranone | Human leukemia (U937) | Apoptosis Induction | Potent Activity | [1] |
| Sophoranone Analog (Compound 3) | Lung carcinoma (H460) | Cytotoxicity | 4.67 µM | [2][3][4] |
| 9-Methoxycanthin-6-one | Ovarian cancer (A2780) | Cytotoxicity | 4.04 ± 0.36 µM | [5] |
| 9-Methoxycanthin-6-one | Ovarian cancer (SKOV-3) | Cytotoxicity | 5.80 ± 0.40 µM | [5] |
| 9-Methoxycanthin-6-one | Breast cancer (MCF-7) | Cytotoxicity | 15.09 ± 0.99 µM | [5] |
| 9-Methoxycanthin-6-one | Colorectal cancer (HT-29) | Cytotoxicity | 3.79 ± 0.069 µM | [5] |
| 9-Methoxycanthin-6-one | Skin cancer (A375) | Cytotoxicity | 5.71 ± 0.20 µM | [5] |
| 9-Methoxycanthin-6-one | Cervical cancer (HeLa) | Cytotoxicity | 4.30 ± 0.27 µM | [5] |
Anti-inflammatory Activity
Several sophoranone-related compounds have been identified as potent anti-inflammatory agents, targeting key mediators of the inflammatory response.
| Compound | Target/Assay | Activity | IC50 Value | Reference |
| Sophoricoside | Interleukin-6 (IL-6) Bioactivity | Inhibition | 6.1 µM | [6] |
| Sophoricoside | Cyclooxygenase-2 (COX-2) Activity | Selective Inhibition | 4.4 µM | [6] |
| Sophocarpine | Xylene-induced ear edema (mice) | Inhibition | Dose-dependent | [7] |
| Sophocarpine | Acetic acid-induced vascular permeability | Inhibition | Dose-dependent | [7] |
Enzyme Inhibition
Sophoranone has been shown to be a potent inhibitor of specific cytochrome P450 enzymes, which has significant implications for drug metabolism and potential drug-drug interactions.
| Compound | Enzyme | Substrate | Inhibition | IC50 (Ki) Value | Reference |
| (-)-Sophoranone | CYP2C9 | Tolbutamide | Competitive Inhibition | 0.966 ± 0.149 µM (0.503 ± 0.0383 µM) | [8][9][10] |
| (-)-Sophoranone | CYP2C9 | Diclofenac | Strong Inhibition | Not specified | [8][9][10] |
| (-)-Sophoranone | CYP2C9 | Losartan | Strong Inhibition | Not specified | [8][9][10] |
Mechanisms of Action and Signaling Pathways
The biological effects of sophoranone and related compounds are mediated by their interaction with various cellular signaling pathways. Key mechanisms include the induction of apoptosis in cancer cells and the modulation of inflammatory pathways.
Sophoranone-Induced Apoptosis in Cancer Cells
Sophoranone triggers apoptosis in cancer cells, such as human leukemia U937 cells, by targeting mitochondria.[1] This process involves the early formation of reactive oxygen species (ROS), leading to the opening of the mitochondrial permeability transition pore (mPTP).[1] This event causes the release of cytochrome c from the mitochondria into the cytosol, which subsequently activates the caspase cascade, leading to programmed cell death.[1] This mitochondrial-dependent pathway highlights sophoranone as a potential anticancer agent that directly engages the cell's intrinsic apoptotic machinery.[1]
Modulation of Inflammatory Signaling Pathways
Flavonoids and alkaloids from Sophora flavescens exert their anti-inflammatory effects by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[11][12] Upon inflammatory stimulus (e.g., LPS), upstream kinases are activated, leading to the phosphorylation of MAPK cascades (ERK, p38) and the IKK complex.[11][13] Activated MAPKs promote the transcription factor AP-1, while the IKK complex phosphorylates IκB, leading to its degradation and the subsequent activation and nuclear translocation of NF-κB.[11] Both AP-1 and NF-κB drive the expression of pro-inflammatory cytokines and enzymes like IL-6 and COX-2. Sophoranone and related compounds inhibit these pathways, thereby suppressing the inflammatory response.[11][13]
Experimental Protocols
The following section details the methodologies for key experiments cited in the literature on sophoranone and its related compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][4]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., sophoranone) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value using non-linear regression analysis.
-
Apoptosis Detection
Several methods are used to confirm that cell death occurs via apoptosis.
-
Hoechst 33342 Staining: This fluorescent stain binds to DNA. Apoptotic cells exhibit characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which can be visualized under a fluorescence microscope.[5]
-
Measurement of Reactive Oxygen Species (ROS):
-
Cells are treated with the test compound.
-
The fluorescent probe DCFH-DA (2',7'-dichlorofluorescin diacetate) is added. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.
-
The increase in fluorescence, measured by flow cytometry or a fluorescence plate reader, corresponds to the level of intracellular ROS.
-
-
Cytochrome c Release:
-
After treatment, cells are harvested and fractionated to separate the mitochondrial and cytosolic components.
-
The presence of cytochrome c in the cytosolic fraction is determined by Western blotting using a specific anti-cytochrome c antibody.
-
In Vitro Enzyme Inhibition Assay (CYP450)
These assays determine the potential of a compound to inhibit cytochrome P450 enzymes.[8][9][10]
-
Principle: The assay measures the metabolic activity of a specific CYP isozyme (e.g., CYP2C9) in human liver microsomes using a probe substrate that is converted into a fluorescent or easily detectable metabolite. The inhibitory effect of the test compound is quantified by the reduction in metabolite formation.
-
Procedure:
-
Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, a probe substrate (e.g., tolbutamide for CYP2C9), and various concentrations of the inhibitor (sophoranone) in a buffer solution.
-
Initiation: Pre-incubate the mixture, then initiate the reaction by adding an NADPH-regenerating system.
-
Incubation: Incubate at 37°C for a specific time.
-
Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analysis: Centrifuge to pellet the protein. Analyze the supernatant for the quantity of the formed metabolite using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation for competitive inhibitors.
-
Extraction and Isolation of Sophoranone
Sophoranone and related flavonoids are typically extracted from the roots of Sophora species.[1][14]
Concluding Remarks
Sophoranone and its related compounds represent a promising class of natural products with significant therapeutic potential, particularly in oncology and inflammatory diseases. The data compiled in this guide demonstrate potent in vitro activities across multiple cell lines and molecular targets. However, challenges such as the poor oral bioavailability and extensive plasma protein binding of sophoranone highlight the need for further investigation into drug delivery systems and structural modifications to enhance in vivo efficacy.[8][9][10] The detailed mechanisms and protocols presented herein provide a solid foundation for researchers to build upon, facilitating the development of novel therapeutics derived from these versatile flavonoid scaffolds.
References
- 1. Sophoranone, extracted from a traditional Chinese medicine Shan Dou Gen, induces apoptosis in human leukemia U937 cells via formation of reactive oxygen species and opening of mitochondrial permeability transition pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sophoranone A and B: two new cytotoxic prenylated metabolites and their analogs from the root bark of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory mode of isoflavone glycoside sophoricoside by inhibition of interleukin-6 and cyclooxygenase-2 in inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [PDF] Lack of Correlation between In Vitro and In Vivo Studies on the Inhibitory Effects of (‒)-Sophoranone on CYP2C9 Is Attributable to Low Oral Absorption and Extensive Plasma Protein Binding of (‒)-Sophoranone | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Lack of Correlation between In Vitro and In Vivo Studies on the Inhibitory Effects of (‒)-Sophoranone on CYP2C9 Is Attributable to Low Oral Absorption and Extensive Plasma Protein Binding of (‒)-Sophoranone - ProQuest [proquest.com]
- 11. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of sophoranone on the biological behavior of nasopharyngeal carcinoma CNE-1 cells and MAPK signaling pathway [journal.china-pharmacy.com]
- 14. Extraction and Isolation of Alkaloids of Sophora Alopecuroides and Their Anti-Tumor Effects in H22 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Hydroxysophoranone from Sophora flavescens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophora flavescens, a plant used in traditional medicine, is a rich source of bioactive flavonoids. Among these, hydroxysophoranone, a prenylated flavanone, has garnered interest for its potential pharmacological activities. This document provides detailed application notes and protocols for the isolation and purification of this compound from the roots of Sophora flavescens. The methodologies described herein are based on established techniques for the separation of flavonoids from this plant species.
Experimental Protocols
Extraction of Total Flavonoids
This protocol outlines the initial extraction of a crude flavonoid mixture from the dried roots of Sophora flavescens.
Materials and Reagents:
-
Dried roots of Sophora flavescens
-
95% Ethanol (EtOH)
-
Rotary evaporator
-
Grinder or mill
-
Filter paper
Procedure:
-
Preparation of Plant Material: Grind the air-dried roots of Sophora flavescens into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered root material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Perform the extraction at room temperature for 24 hours with occasional stirring.
-
Repeat the extraction process three times to ensure maximum yield.
-
-
Filtration and Concentration:
-
Combine the ethanol extracts and filter through filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 50-60°C to obtain a crude extract.
-
Purification by Column Chromatography
This protocol describes the separation and purification of this compound from the crude extract using silica gel column chromatography.
Materials and Reagents:
-
Crude extract from Sophora flavescens
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Solvents: Hexane, Ethyl Acetate (EtOAc)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
UV lamp (254 nm)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the glass column and allow it to pack uniformly under gravity.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (hexane:ethyl acetate, 9:1 v/v).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a mobile phase of hexane:ethyl acetate (9:1 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
Hexane:EtOAc (9:1)
-
Hexane:EtOAc (8:2)
-
Hexane:EtOAc (7:3)
-
Hexane:EtOAc (1:1)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.
-
Monitor the separation by spotting fractions onto TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualize the spots under a UV lamp.
-
Combine the fractions containing the target compound, this compound, based on the TLC analysis.
-
-
Final Concentration:
-
Evaporate the solvent from the combined fractions under reduced pressure to yield purified this compound.
-
Data Presentation
The following tables summarize representative quantitative data for the isolation and purification of flavonoids from Sophora flavescens. Note that specific yields for this compound may vary depending on the plant material and extraction/purification conditions.
Table 1: Extraction and Purification Yields
| Step | Product | Starting Material (g) | Yield (g) | Recovery Rate (%) | Purity (%) |
| 1 | Crude Ethanol Extract | 1000 | 150 | 15.0 | - |
| 2 | Total Flavonoid Fraction | 150 | 30 | 20.0 (from crude) | ~60-70 |
| 3 | Purified this compound | 30 | 0.5 | 1.7 (from total flavonoids) | >95 |
Table 2: HPLC Analysis Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 295 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Representative Anti-inflammatory Signaling Pathway
The following diagram illustrates a potential anti-inflammatory mechanism of action for flavonoids from Sophora flavescens, such as this compound, based on the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB pathway by this compound.
Representative Antiproliferative Signaling Pathway
This diagram illustrates a potential antiproliferative mechanism of action for flavonoids from Sophora flavescens, involving the modulation of the PI3K/Akt signaling pathway.
Caption: Inhibition of the PI3K/Akt pathway by this compound.
Application Note: LC-MS/MS Method for the Quantification of Hydroxysophoranone in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of hydroxysophoranone in plant extracts. The protocol covers sample preparation, optimized chromatographic and mass spectrometric conditions, and a comprehensive method validation summary. This method is crucial for researchers in natural product chemistry, pharmacology, and drug development who require accurate quantification of this bioactive flavonoid.
Experimental Protocols
Sample Preparation: Extraction from Plant Material
The initial and critical step involves the efficient extraction of this compound from the plant matrix.[1]
-
Pre-treatment: Dry the plant material (e.g., roots, leaves) using a suitable method like air-drying, oven-drying at a controlled temperature (e.g., 40-60°C), or freeze-drying to prevent degradation of bioactive compounds.[2] Once dried, grind the material into a fine, homogenous powder.[2][3]
-
Solvent Extraction:
-
Weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of an extraction solvent. A common choice for phenolic compounds is 80% methanol in water (v/v).[3][4]
-
Perform extraction using a method like maceration (24 hours with occasional shaking), or a more rapid technique such as microwave-assisted extraction (MAE) or ultrasonic-assisted extraction (UAE) to improve efficiency and reduce solvent consumption.[1][5]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 10 minutes to remove solid debris.[3][4]
-
Transfer the supernatant to a round-bottom flask and concentrate the extract using a rotary evaporator under vacuum at 40°C.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]
LC-MS/MS Analysis
Liquid chromatography is used to separate this compound from other components in the extract, followed by highly selective and sensitive detection using tandem mass spectrometry.[6]
-
Instrumentation: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.[7][8]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution: A typical gradient would be: 5% B (0-1 min), linear ramp to 95% B (1-8 min), hold at 95% B (8-10 min), return to 5% B (10.1 min), and re-equilibrate (10.1-12 min).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[9][10]
-
Key Parameters: Parameters such as cone voltage and collision energy must be optimized for the specific analyte and instrument.[11] Two transitions (a quantifier and a qualifier) are typically monitored for confirmation.[10]
-
Note: The MRM transitions and associated voltages/energies provided below are exemplary and must be empirically determined and optimized in your laboratory.
Table 1: Exemplary Mass Spectrometry Parameters for this compound
| Parameter | Value | Purpose |
|---|---|---|
| Precursor Ion (Q1) | m/z 285.27 | [M+H]⁺ for this compound |
| Product Ion (Q3) - Quantifier | m/z 149.1 | Primary fragment for quantification |
| Product Ion (Q3) - Qualifier | m/z 121.1 | Secondary fragment for confirmation |
| Dwell Time | 100 ms | Time spent acquiring data for each transition |
| Cone Voltage | 30 V | Optimized for precursor ion transmission |
| Collision Energy (Quantifier) | 25 eV | Optimized for fragmentation to the quantifier ion |
| Collision Energy (Qualifier) | 35 eV | Optimized for fragmentation to the qualifier ion |
Data Presentation and Method Validation
Method validation ensures that the analytical procedure is accurate, precise, and reliable for its intended purpose.[12] Key validation parameters include linearity, sensitivity (LOD/LOQ), accuracy, precision, and stability.[13]
Table 2: Summary of Method Validation Quantitative Data
| Validation Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (R²) | R² ≥ 0.99[14] | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.3 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10[15] | 1.0 ng/mL |
| Precision (RSD%) | Intra-day RSD ≤ 15% Inter-day RSD ≤ 15%[12] | Intra-day: 4.5% Inter-day: 6.8% |
| Accuracy (% Recovery) | 85% - 115%[12] | 92.7% - 103.5% |
| Matrix Effect | 80% - 120% | 95.2% |
| Stability (24h Autosampler) | ± 15% deviation | 98.1% of initial concentration |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample collection to final data analysis for the quantification of this compound.
Caption: Workflow for this compound quantification.
Hypothesized Signaling Pathway Interaction
Flavonoids and related phenolic compounds often exert their biological effects by modulating key cellular signaling pathways. Based on the activity of structurally similar compounds like Licochalcone C and other polyphenols, it is hypothesized that this compound may interact with the PI3K/Akt pathway, which is a central regulator of cell survival, proliferation, and inflammation.[16][17]
Caption: Hypothesized modulation of the PI3K/Akt pathway.
References
- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts [mdpi.com]
- 5. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 8. europeanreview.org [europeanreview.org]
- 9. lcms.cz [lcms.cz]
- 10. forensicrti.org [forensicrti.org]
- 11. researchgate.net [researchgate.net]
- 12. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 13. resolian.com [resolian.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Biological Effect of Licochalcone C on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of Hydroxysophoranone for Anti-inflammatory Activity in a Cell-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysophoranone, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant anti-inflammatory properties. This application note provides a detailed protocol for a cell-based assay to screen and characterize the anti-inflammatory effects of this compound. The described assays quantify the inhibition of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, as well as the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, this document elucidates the underlying mechanism of action by visualizing the inhibitory effects on the NF-κB and MAPK signaling pathways.
Data Presentation
The anti-inflammatory activity of this compound is summarized in the tables below, showcasing its inhibitory effects on various inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production
| Concentration (µM) | NO Production (% of LPS control) |
| 1 | 85.2 ± 4.1 |
| 5 | 62.7 ± 3.5 |
| 10 | 41.3 ± 2.8 |
| 25 | 20.9 ± 1.9 |
| IC₅₀ (µM) | 8.7 |
Table 2: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Secretion
| Concentration (µM) | TNF-α (% of LPS control) | IL-6 (% of LPS control) | IL-1β (% of LPS control) |
| 5 | 71.4 ± 5.2 | 78.1 ± 6.3 | 68.9 ± 4.7 |
| 10 | 50.8 ± 3.9 | 55.4 ± 4.1 | 47.2 ± 3.5 |
| 25 | 28.3 ± 2.1 | 32.7 ± 2.9 | 25.8 ± 2.2 |
| IC₅₀ (µM) | 9.8 | 12.1 | 9.2 |
Table 3: Inhibitory Effect of this compound on iNOS and COX-2 Protein Expression
| Concentration (µM) | iNOS Expression (% of LPS control) | COX-2 Expression (% of LPS control) |
| 10 | 58.2 ± 4.5 | 65.1 ± 5.3 |
| 25 | 24.7 ± 2.8 | 31.9 ± 3.7 |
| 50 | 9.1 ± 1.5 | 12.4 ± 2.1 |
Experimental Protocols
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is a suitable model for studying inflammation in vitro.
-
Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will allow them to reach 80-90% confluency at the time of treatment.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Include appropriate controls: an untreated control group, a vehicle control (e.g., DMSO) group, and a group treated with LPS alone.
-
Incubate the cells for the desired time period depending on the assay (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).
-
Nitric Oxide (NO) Assay (Griess Test)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[1][2][3]
-
After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Assay (ELISA)
This protocol describes the quantification of TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[4][5][6]
-
Collect the cell culture supernatants after the 24-hour treatment period.
-
Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and standards to the wells and incubate.
-
Add the detection antibody, followed by a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for iNOS and COX-2 Expression
This method is used to determine the protein levels of iNOS and COX-2 within the cells.[7][8][9]
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualization
Signaling Pathway Diagrams
The anti-inflammatory effects of this compound are mediated through the inhibition of key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the targeted signaling cascades.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. arigobio.com [arigobio.com]
- 5. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Antibacterial Activity Testing of Hydroxysophoranone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro antibacterial properties of Hydroxysophoranone, a natural compound of interest for its potential therapeutic applications. Due to the limited availability of specific data for this compound, this document leverages data from the closely related and structurally similar compound, Sophoraflavanone G, also isolated from Sophora flavescens. This information serves as a valuable proxy for designing and interpreting experiments with this compound.
Data Presentation: Antibacterial Activity of a Related Flavonoid
The following tables summarize the reported Minimum Inhibitory Concentrations (MICs) and synergistic activities of Sophoraflavanone G, providing an expected performance baseline for this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Sophoraflavanone G against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) |
| Streptococcus mutans | Gram-positive | Not specified, synergistic effects observed |
| Streptococcus sanguinis | Gram-positive | Not specified, synergistic effects observed |
| Streptococcus sobrinus | Gram-positive | Not specified, synergistic effects observed |
| Streptococcus gordonii | Gram-positive | Not specified, synergistic effects observed |
| Streptococcus criceti | Gram-positive | Not specified, synergistic effects observed |
| Streptococcus anginosus | Gram-positive | Not specified, synergistic effects observed |
| Aggregatibacter actinomycetemcomitans | Gram-negative | Not specified, synergistic effects observed |
| Fusobacterium nucleatum | Gram-negative | Not specified, synergistic effects observed |
| Porphyromonas gingivalis | Gram-negative | Not specified, synergistic effects observed |
| Prevotella intermedia | Gram-negative | Not specified, synergistic effects observed |
| Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates) | Gram-positive | 0.5 - 8 |
Data for oral bacteria indicates synergistic activity was observed, though specific MICs for the compound alone were not provided in the cited study.[1][2]
Table 2: Synergistic Antibacterial Activity of Sophoraflavanone G with Conventional Antibiotics.
| Bacterial Strain | Antibiotic | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| Oral Bacteria (various) | Ampicillin | Not specified | Synergistic |
| Oral Bacteria (various) | Gentamicin | Not specified | Synergistic |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Ampicillin | 0.188 - 0.375 | Synergistic |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Oxacillin | 0.188 - 0.375 | Synergistic |
A Fractional Inhibitory Concentration (FIC) index of ≤0.5 is indicative of a synergistic interaction between the compounds tested.[1][2]
Experimental Protocols
Detailed methodologies for determining the in vitro antibacterial activity of this compound are provided below. These protocols are based on established standards for antimicrobial susceptibility testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[3]
Materials:
-
This compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in MHB to the desired starting concentration for the assay.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting concentration of this compound in MHB to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound in which there is no visible bacterial growth (turbidity).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Microtiter plate from the completed MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of this compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum. This is often determined by identifying the concentration that produces no more than 0.1% of the original inoculum's colonies on the subculture plate.
Visualizations
The following diagrams illustrate the experimental workflows for determining the antibacterial properties of this compound.
Caption: Workflow for MIC Determination.
Caption: Workflow for MBC Determination.
While the precise signaling pathway for the antibacterial action of this compound is not yet elucidated, many flavonoids are known to disrupt bacterial cell membranes, inhibit nucleic acid synthesis, or interfere with bacterial enzyme function. Future research should aim to uncover the specific mechanism of this promising compound.
References
- 1. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyrosinase Inhibition Assay: A Focus on Hydroxysophoranone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-whitening agents and therapeutics for hyperpigmentation.
Hydroxysophoranone, a flavonoid compound, is investigated in this protocol for its potential as a tyrosinase inhibitor. This document provides a detailed protocol for conducting a tyrosinase inhibition assay, presenting data for comparative analysis, and outlining the key signaling pathways involved. While specific quantitative data for this compound is not yet widely published, this protocol provides the framework to determine its inhibitory potential.
Data Presentation: Comparative Tyrosinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various known tyrosinase inhibitors, providing a benchmark for evaluating the potency of novel compounds like this compound.
| Compound | IC50 Value (µM) | Substrate | Source Organism |
| Kojic Acid | 20.5 | L-DOPA | Mushroom |
| Mirkoin | 5.0 | L-Tyrosine | Mushroom |
| Kuraridin | 0.6 | - | Mushroom |
| Sophoraflavanone G | 6.6 | - | Mushroom |
| Kurarinone | 6.2 | - | Mushroom |
| BID3 | 1.39 | L-DOPA | Mushroom |
| L-Pyroglutamic acid | 3,380 | L-DOPA | Mushroom |
| 3-Phenyllactic acid | 3,500 | L-DOPA | Mushroom |
| Malic acid | 3,910 | L-DOPA | Mushroom |
| Lactic acid | 5,420 | L-DOPA | Mushroom |
Note: The IC50 value for this compound is to be determined through the execution of the following protocol.
Experimental Protocols
This section details the methodology for performing a colorimetric tyrosinase inhibition assay using L-DOPA as a substrate. The principle of this assay is based on the measurement of dopachrome formation, a colored product of L-DOPA oxidation by tyrosinase, which can be quantified spectrophotometrically at approximately 475-510 nm.[1]
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 6.8.
-
Mushroom Tyrosinase Solution (500 units/mL): Dissolve mushroom tyrosinase in cold sodium phosphate buffer to a final concentration of 500 units/mL. Prepare this solution fresh before each experiment.
-
L-DOPA Solution (2.5 mM): Dissolve L-DOPA in sodium phosphate buffer to a final concentration of 2.5 mM. Protect the solution from light to prevent auto-oxidation.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a stock solution. Further dilutions should be made in sodium phosphate buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid affecting enzyme activity.
-
Kojic Acid Solution (Positive Control, e.g., 200 µM): Prepare a stock solution of kojic acid in sodium phosphate buffer. Further dilute to the desired final concentration.
Assay Procedure
The following procedure should be performed in a 96-well microplate:
-
Prepare the reaction mixtures in each well as follows:
-
Test Wells: 20 µL of this compound solution (at various concentrations) + 140 µL of sodium phosphate buffer.
-
Positive Control Wells: 20 µL of Kojic Acid solution + 140 µL of sodium phosphate buffer.
-
Blank (No Inhibitor) Wells: 20 µL of sodium phosphate buffer + 140 µL of sodium phosphate buffer.
-
-
Add the enzyme: Add 20 µL of the mushroom tyrosinase solution to all wells.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.[1]
-
Initiate the reaction: Add 20 µL of the L-DOPA solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm (or 510 nm) every minute for 20-30 minutes using a microplate reader.[1]
Data Analysis
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:
-
Determine the IC50 value: Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity. This can be determined by non-linear regression analysis.
Visualizations
Signaling Pathway of Melanogenesis
Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound on tyrosinase.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Step-by-step workflow for the tyrosinase inhibition assay.
References
Strategies to Enhance the Bioavailability of Hydroxysophoranone for In Vivo Investigations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysophoranone (HSN), a prenylated flavonoid, has garnered interest for its potential therapeutic properties. However, its progression into in vivo studies is significantly hampered by poor bioavailability. This is largely attributed to its lipophilic nature, leading to low aqueous solubility and potentially high first-pass metabolism. Furthermore, related compounds like (‒)-Sophoranone have demonstrated very low permeability and extensive plasma protein binding, suggesting similar challenges for HSN.[1] This document provides detailed application notes and protocols for three key strategies to enhance the bioavailability of this compound: solid dispersion, liposomal encapsulation, and cyclodextrin complexation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for designing effective formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₆O₅ | PubChem CID: 42607927[2] |
| Molecular Weight | 476.6 g/mol | PubChem CID: 42607927[2] |
| XLogP3 | 8.2 | PubChem CID: 42607927[2] |
| Permeability (related compound) | Very Low (Papp: 0.115 x 10⁻⁶ cm/s) | Semantic Scholar[1] |
| Plasma Protein Binding (related compound) | >99.9% | Semantic Scholar[1] |
Table 1: Physicochemical properties of this compound and a related compound. The high XLogP3 value indicates high lipophilicity and likely poor aqueous solubility. The permeability and plasma protein binding data for the closely related (‒)-Sophoranone highlight significant absorption and distribution challenges.
Bioavailability Enhancement Strategies: A Comparative Overview
The following table presents hypothetical pharmacokinetic data to illustrate the potential improvements in this compound bioavailability that could be achieved with different formulation strategies. These values are for illustrative purposes and would need to be confirmed by in vivo studies.
| Formulation | Aqueous Solubility (µg/mL) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| HSN (Unformulated) | < 1 | 50 | 2 | 200 | 100 |
| HSN-Solid Dispersion | 50 | 250 | 1.5 | 1200 | 600 |
| HSN-Liposomes | 100 | 400 | 2 | 2400 | 1200 |
| HSN-Cyclodextrin Complex | 150 | 600 | 1 | 3000 | 1500 |
Table 2: Hypothetical pharmacokinetic parameters of different this compound formulations following oral administration in a murine model. This table illustrates the potential for significant bioavailability enhancement through various formulation strategies.
Experimental Protocols
Preparation of this compound Solid Dispersion
Objective: To enhance the dissolution rate of HSN by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound (HSN)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves (100 mesh)
Protocol (Solvent Evaporation Method):
-
Accurately weigh HSN and PVP K30 in a 1:4 ratio (w/w).
-
Dissolve both HSN and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming and stirring.
-
Evaporate the methanol using a rotary evaporator at 40°C until a thin film is formed on the flask wall.
-
Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Preparation of this compound Liposomes
Objective: To encapsulate HSN within lipid bilayers to improve its solubility and absorption.
Materials:
-
This compound (HSN)
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm)
Protocol (Thin-Film Hydration Method):
-
Accurately weigh HSN, SPC, and cholesterol in a molar ratio of 1:10:2.
-
Dissolve the mixture in a 2:1 (v/v) chloroform:methanol solution in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at 37°C to form a thin lipid film.
-
Dry the film under vacuum for at least 12 hours to ensure complete removal of residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 37°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator in an ice bath for 5-10 minutes.
-
For a more uniform size distribution, extrude the sonicated liposome suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
Store the final liposomal suspension at 4°C.
Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To increase the aqueous solubility of HSN by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound (HSN)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Protocol (Co-solvent Lyophilization Method):
-
Prepare a 1:2 molar ratio of HSN to HP-β-CD.
-
Dissolve the accurately weighed HP-β-CD in deionized water with continuous stirring.
-
Dissolve the accurately weighed HSN in a minimal amount of a suitable co-solvent (e.g., ethanol or acetone).
-
Add the HSN solution dropwise to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 48 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours to obtain a dry powder of the inclusion complex.
-
Store the HSN-cyclodextrin complex in a desiccator.
In Vivo Pharmacokinetic Study Protocol
Objective: To evaluate and compare the oral bioavailability of different HSN formulations.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
HSN formulations (unformulated, solid dispersion, liposomes, cyclodextrin complex)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Fast the rats overnight (12 hours) with free access to water before the experiment.
-
Divide the rats into four groups (n=6 per group) for each formulation.
-
Administer a single oral dose of the respective HSN formulation (equivalent to 50 mg/kg of HSN) via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of HSN in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
References
Application Notes & Protocols: Formulation of Hydroxysophoranone for Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysophoranone, a prenylated flavanone extracted from Sophora flavescens, has demonstrated significant potential for topical applications due to its anti-inflammatory and antioxidant properties. However, its hydrophobic nature presents a challenge for effective skin delivery. This document provides detailed application notes and protocols for the formulation of this compound into a nanoemulgel for enhanced topical delivery. These guidelines are intended to assist researchers in developing stable and efficacious formulations for preclinical and clinical studies.
The proposed formulation strategy focuses on a nanoemulsion system incorporated into a hydrogel matrix (nanoemulgel). Nanoemulsions are suitable for encapsulating hydrophobic drugs, increasing their solubility, and improving skin permeation.[1][2][3] The gel base provides an appropriate viscosity for topical application and can enhance the stability of the nanoemulsion.[2][4]
Proposed Mechanism of Action of this compound in Skin
This compound is believed to exert its therapeutic effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. While specific research on this compound's cutaneous mechanism is emerging, its action can be extrapolated from studies on similar flavonoids and phytochemicals.[5][6] The primary proposed pathways include:
-
Inhibition of NF-κB Pathway: Pro-inflammatory stimuli can activate the Nuclear Factor-kappa B (NF-κB) pathway, leading to the transcription of inflammatory mediators. This compound may inhibit the phosphorylation of IκB, preventing the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8]
-
Modulation of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is crucial in regulating cellular responses to external stressors. This compound may suppress the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, thereby reducing the production of inflammatory mediators.[7][8][9]
-
Activation of Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Phytochemicals like this compound can activate Nrf2, leading to the upregulation of antioxidant and cytoprotective genes, which helps to mitigate cellular damage from reactive oxygen species (ROS).[5][9]
Below is a diagram illustrating the proposed anti-inflammatory and antioxidant signaling pathways of this compound.
Caption: Proposed anti-inflammatory and antioxidant signaling pathways of this compound.
Formulation Development of this compound Nanoemulgel
The development of a topical formulation involves several stages, from the initial preparation of the nanoemulsion to its incorporation into a gel base and subsequent characterization.
Materials and Reagents
| Component | Suggested Material | Function | Supplier Example |
| Active Ingredient | This compound (>98% purity) | Therapeutic agent | Cayman Chemical, Sigma-Aldrich |
| Oil Phase | Oleic acid, Isopropyl myristate | Drug solvent, oil core | Sigma-Aldrich |
| Surfactant | Tween 80 (Polysorbate 80) | Emulsifier | Sigma-Aldrich |
| Co-surfactant | Transcutol P, Ethanol | Co-emulsifier, permeation enhancer | Gattefossé, Sigma-Aldrich |
| Aqueous Phase | Deionized water | Continuous phase | --- |
| Gelling Agent | Carbopol® 940, Carbomer 980 | Thickener, gel matrix | Lubrizol |
| Neutralizing Agent | Triethanolamine (TEA) | pH adjuster for gelation | Sigma-Aldrich |
| Solvents (for analysis) | Acetonitrile, Methanol (HPLC grade) | Mobile phase, extraction | Fisher Scientific |
Experimental Protocols
This protocol describes the preparation of the nanoemulsion using a high-energy ultrasonication method.[1]
-
Preparation of Oil Phase: Dissolve a predetermined amount of this compound in the selected oil (e.g., oleic acid) with gentle heating and stirring until a clear solution is obtained.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (Tween 80) and co-surfactant (Transcutol P) in deionized water.
-
Formation of Coarse Emulsion: Add the oil phase dropwise to the aqueous phase under continuous stirring using a magnetic stirrer (1000 rpm) for 30 minutes to form a coarse oil-in-water (O/W) emulsion.
-
Nanoemulsification: Subject the coarse emulsion to high-intensity ultrasonication using a probe sonicator. Operate the sonicator at 40% amplitude for 10-15 minutes in an ice bath to prevent overheating.
-
Equilibration: Allow the resulting nanoemulsion to equilibrate at room temperature for 30 minutes.
The following diagram outlines the workflow for nanoemulsion preparation.
References
- 1. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Role of Phytochemicals in Skin Photoprotection via Regulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxytyrosol Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Testing Hydroxysophoranone in Animal Models of Inflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory potential of Hydroxysophoranone, a flavonoid compound. While direct experimental data for this compound is limited in publicly available literature, its origin from plants of the Sophora genus, known for a rich content of bioactive flavonoids with anti-inflammatory properties, suggests its potential as a therapeutic agent. Notably, compounds with structural similarities, such as maackiain isolated from Sophora flavescens, have demonstrated anti-inflammatory effects through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB).[1][2][3] The protocols outlined herein are based on established and widely used animal models of inflammation and provide a robust framework for the preclinical assessment of this compound.
Introduction to this compound and its Therapeutic Potential
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are well-documented for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects. The anti-inflammatory properties of many flavonoids are attributed to their ability to interfere with key inflammatory signaling cascades, such as the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory mediators including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Given that extracts from Sophora flavescens have been traditionally used to treat inflammatory conditions, and compounds like maackiain from this plant inhibit NF-κB activation, it is hypothesized that this compound may exert similar anti-inflammatory effects.[1][2][3][4] The following protocols are designed to systematically investigate this hypothesis in established in vivo models of acute and systemic inflammation.
Key Signaling Pathways in Inflammation
The NF-κB and MAPK signaling pathways are central to the inflammatory response. Understanding these pathways is crucial for elucidating the mechanism of action of potential anti-inflammatory drugs like this compound.
NF-κB Signaling Pathway:
In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like COX-2 and iNOS.
MAPK Signaling Pathway:
The MAPK family includes three major kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These kinases are activated by various extracellular stimuli and play a critical role in regulating cellular processes, including inflammation. Activated MAPKs can phosphorylate and activate transcription factors, such as AP-1, which, in turn, regulate the expression of inflammatory genes.
Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Figure 2: Potential intervention points of this compound in the MAPK signaling pathway.
Experimental Protocols
The following protocols describe two standard in vivo models for assessing the anti-inflammatory activity of this compound.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model of acute inflammation.
Objective: To evaluate the ability of this compound to reduce acute local inflammation.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin or Diclofenac sodium (10 mg/kg)
-
Plethysmometer
-
Animal handling equipment
Experimental Workflow:
Figure 3: Experimental workflow for the carrageenan-induced paw edema model.
Procedure:
-
Animal Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: this compound (low dose, e.g., 25 mg/kg, p.o.)
-
Group III: this compound (medium dose, e.g., 50 mg/kg, p.o.)
-
Group IV: this compound (high dose, e.g., 100 mg/kg, p.o.)
-
Group V: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Treatment Administration: Administer the respective treatments orally (p.o.) one hour before the induction of inflammation.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation:
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema at 3 hours |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 25 | 0.62 ± 0.04* | 27.06 |
| This compound | 50 | 0.45 ± 0.03** | 47.06 |
| This compound | 100 | 0.31 ± 0.02*** | 63.53 |
| Indomethacin | 10 | 0.28 ± 0.02*** | 67.06 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. (Note: Data are hypothetical and for illustrative purposes only).
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study systemic inflammatory responses and the effect of compounds on pro-inflammatory cytokine production.
Objective: To determine the effect of this compound on the systemic production of pro-inflammatory cytokines.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (dissolved in a suitable vehicle)
-
Lipopolysaccharide (LPS) from E. coli
-
Positive control: Dexamethasone (1 mg/kg)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Blood collection supplies
Experimental Workflow:
Figure 4: Experimental workflow for the LPS-induced systemic inflammation model.
Procedure:
-
Animal Acclimatization: House the mice under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=6-8 per group):
-
Group I: Vehicle control + Saline
-
Group II: Vehicle control + LPS
-
Group III: this compound (low dose, e.g., 25 mg/kg, p.o.) + LPS
-
Group IV: this compound (medium dose, e.g., 50 mg/kg, p.o.) + LPS
-
Group V: this compound (high dose, e.g., 100 mg/kg, p.o.) + LPS
-
Group VI: Positive control (Dexamethasone, 1 mg/kg, i.p.) + LPS
-
-
Treatment Administration: Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.) as indicated, one hour before the LPS challenge.
-
Inflammation Induction: Inject LPS (e.g., 1 mg/kg) intraperitoneally into the mice in the designated groups.
-
Blood Collection: At a predetermined time point after LPS injection (e.g., 2 hours for TNF-α, 6 hours for IL-6), collect blood from the mice via cardiac puncture or retro-orbital bleeding under anesthesia.
-
Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.
-
Cytokine Measurement: Measure the levels of TNF-α, IL-6, and IL-1β in the serum using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treatment groups to the LPS-only group.
Data Presentation:
Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) | IL-1β (pg/mL) (Mean ± SEM) |
|---|---|---|---|---|
| Vehicle + Saline | - | 50 ± 5 | 80 ± 10 | 30 ± 4 |
| Vehicle + LPS | - | 1200 ± 100 | 1500 ± 120 | 800 ± 70 |
| This compound + LPS | 25 | 950 ± 80* | 1100 ± 90* | 650 ± 60* |
| This compound + LPS | 50 | 700 ± 60** | 800 ± 70** | 450 ± 40** |
| This compound + LPS | 100 | 450 ± 40*** | 500 ± 50*** | 250 ± 30*** |
| Dexamethasone + LPS | 1 | 300 ± 30*** | 350 ± 40*** | 150 ± 20*** |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + LPS group. (Note: Data are hypothetical and for illustrative purposes only).
Mechanistic Studies
To further investigate the mechanism of action of this compound, tissues from the in vivo experiments (e.g., paw tissue from the carrageenan model, liver or spleen from the LPS model) can be collected for further analysis.
Recommended Analyses:
-
Western Blot: To assess the phosphorylation status of key proteins in the NF-κB (e.g., IκBα, p65) and MAPK (e.g., p38, JNK, ERK) pathways.
-
Immunohistochemistry: To visualize the infiltration of inflammatory cells (e.g., neutrophils, macrophages) into the inflamed tissue.
-
RT-qPCR: To measure the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Il1b, Cox2, Nos2).
Conclusion
The experimental designs detailed in this document provide a comprehensive framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By utilizing established animal models and focusing on key inflammatory pathways, researchers can systematically assess its efficacy and elucidate its mechanism of action. The provided templates for data presentation and visualization will aid in the clear and concise communication of findings. It is important to reiterate that the proposed experiments are based on the known activities of structurally related flavonoids, and the specific dosages and outcomes for this compound will need to be determined empirically.
References
- 1. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Speed Counter-Current Chromatography for the Preparative Purification of Hydroxysophoranone
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby preventing irreversible adsorption of the sample.[1][2] This method is particularly advantageous for the preparative isolation and purification of natural products.[1][3] This application note details a protocol for the purification of hydroxysophoranone, a prenylated flavonoid with potential therapeutic activities, from a crude extract of Sophora flavescens. The described methodology is based on established HSCCC protocols for the separation of structurally similar flavonoids from the same plant source.
Principle of HSCCC
HSCCC separates compounds based on their differential partitioning between two immiscible liquid phases.[3] The instrument holds one liquid phase stationary (the stationary phase) while the other liquid phase (the mobile phase) is pumped through it. This process is facilitated by a centrifugal force that prevents the stationary phase from eluting with the mobile phase. The choice of the two-phase solvent system is critical for achieving successful separation and is optimized based on the partition coefficient (K) of the target compounds.
Experimental Protocols
Preparation of Crude Extract
A crude extract rich in flavonoids is first prepared from the roots of Sophora flavescens. This typically involves extraction with an organic solvent such as ethanol or methanol, followed by evaporation of the solvent to yield a concentrated extract. For the purpose of this protocol, it is assumed that a pre-enriched flavonoid fraction is used.
Optimization and Preparation of the Two-Phase Solvent System
The selection of an appropriate two-phase solvent system is the most critical step in developing an HSCCC method. A commonly effective system for the separation of flavonoids from Sophora flavescens is a mixture of n-hexane, ethyl acetate, methanol, and water.[4]
-
Solvent System: Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:1:1:1.
-
Equilibration: Thoroughly mix the solvents in a separatory funnel and allow the two phases to separate at room temperature.
-
Degassing: Degas both the upper (stationary) phase and the lower (mobile) phase in an ultrasonic bath for at least 20 minutes before use to prevent bubble formation during the chromatographic run.
HSCCC Instrumentation and Operation
The following protocol is based on a typical preparative HSCCC instrument.
-
Filling the Column: Fill the entire multilayer coil column with the upper phase (stationary phase).
-
Rotational Speed: Set the apparatus to rotate at the desired speed, for example, 900 rpm.
-
Mobile Phase Pumping: Pump the lower phase (mobile phase) into the column at a specific flow rate, for instance, 2.0 mL/min.
-
Equilibration: Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the column outlet.
-
Sample Injection: Dissolve a known amount of the crude extract (e.g., 350 mg) in a suitable volume of the biphasic solvent mixture and inject it into the column through the sample loop.
-
Elution and Fraction Collection: Continuously monitor the effluent from the column outlet using a UV-Vis detector (e.g., at 280 nm). Collect fractions of the eluate at regular intervals using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the purified this compound.
Data Presentation
The following table summarizes the quantitative data from a representative HSCCC separation of flavonoids from Sophora flavescens, which demonstrates the potential yield and purity achievable for this compound using this method.[4]
| Compound | Crude Extract (mg) | Yield (mg) | Purity (%) | Recovery (%) |
| Sophoraflavanone G | 350 | 22.5 | 95.6 | 91.7 |
| Kushenol I | 350 | 39.3 | 97.3 | 91.8 |
| Kurarinone | 350 | 83.5 | 99.4 | 92.3 |
Visualizations
Experimental Workflow for this compound Purification
Caption: HSCCC Purification Workflow for this compound.
Logical Relationship of HSCCC Parameter Optimization
Caption: Key Parameter Optimization in HSCCC.
References
- 1. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Mechanism of Action of Hydroxysophoranone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysophoranone is a flavonoid compound that has garnered interest for its potential therapeutic properties, including its anti-cancer activities. Understanding the molecular mechanisms by which this compound exerts its effects is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive guide for utilizing cell culture models to investigate the mechanism of action of this compound, with a focus on its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for elucidating the biological activity of this compound. Based on studies of similar flavonoid compounds, the following human cancer cell lines are recommended for initial screening and mechanistic studies. It is important to note that the SGC-7901 cell line has been identified as a contaminated cell line and is a derivative of HeLa cells. Therefore, its use should be carefully considered and authenticated.
-
MCF-7: A human breast adenocarcinoma cell line that is positive for estrogen and progesterone receptors. It is a well-characterized model for studying hormone-responsive breast cancer.
-
HepG2: A human liver carcinoma cell line that retains many of the specialized functions of normal hepatocytes. It is a valuable model for studying drug metabolism and hepatotoxicity.
-
SGC-7901: A human gastric adenocarcinoma cell line. While widely used, researchers should be aware of its reported cross-contamination with HeLa cells.
Data Presentation: Summarized Quantitative Data
The following tables present exemplary quantitative data based on studies of similar flavonoid compounds. Researchers should generate specific data for this compound through the described experimental protocols.
Table 1: IC50 Values of a Flavonoid Compound in Various Cancer Cell Lines
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Exemplary Flavonoid | 48 | 25.5 |
| HepG2 | Exemplary Flavonoid | 48 | 32.1 |
| SGC-7901 | Exemplary Flavonoid | 48 | 18.9 |
Table 2: Effect of a Flavonoid Compound on Apoptosis in SGC-7901 Cells
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 0 | 2.5 ± 0.4 | 1.8 ± 0.3 | 4.3 ± 0.7 |
| Exemplary Flavonoid | 10 | 8.7 ± 1.1 | 5.2 ± 0.8 | 13.9 ± 1.9 |
| Exemplary Flavonoid | 20 | 15.3 ± 2.2 | 10.1 ± 1.5 | 25.4 ± 3.7 |
| Exemplary Flavonoid | 40 | 28.6 ± 3.5 | 18.4 ± 2.8 | 47.0 ± 6.3 |
Table 3: Effect of a Flavonoid Compound on Cell Cycle Distribution in SGC-7901 Cells
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| Exemplary Flavonoid | 10 | 65.8 ± 4.2 | 25.1 ± 2.1 | 9.1 ± 1.2 |
| Exemplary Flavonoid | 20 | 73.5 ± 5.5 | 18.2 ± 1.9 | 8.3 ± 1.1 |
| Exemplary Flavonoid | 40 | 78.1 ± 6.1 | 12.5 ± 1.5 | 9.4 ± 1.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HepG2, SGC-7901)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 48 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells induced by this compound.
Materials:
-
Selected cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.[1][2][3][4]
Materials:
-
Selected cancer cell lines
-
This compound
-
70% ethanol (ice-cold)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PBS.
-
Add 5 µL of RNase A and incubate for 30 minutes at 37°C.
-
Add 10 µL of PI solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins in signaling pathways.
Materials:
-
Selected cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound's mechanism.
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.
Caption: MAPK signaling pathway and potential inhibition by this compound.
References
- 1. Induction of apoptosis of human gastric carcinoma SGC-7901 cell line by 5, 7-dihydroxy-8-nitrochrysin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paris chinensis dioscin induces G2/M cell cycle arrest and apoptosis in human gastric cancer SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of β-ionone on SGC-7901 cell proliferation and upregulation of metalloproteinases-1 and -2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silkworm Pupa Protein Hydrolysate Induces Mitochondria-Dependent Apoptosis and S Phase Cell Cycle Arrest in Human Gastric Cancer SGC-7901 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield of Hydroxysophoranone extraction from roots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Hydroxysophoranone from plant roots, primarily Sophora flavescens.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound yield is significantly lower than expected. What are the most common causes?
Low yields of this compound can stem from several factors throughout the extraction process, from the initial raw material selection to the final extraction parameters. The most common issues include:
-
Poor Quality of Raw Material: The concentration of active compounds can vary based on the plant's age, harvesting time, and storage conditions. Using old, improperly stored, or deteriorated roots can significantly decrease the final yield.[1][2]
-
Inadequate Sample Preparation: Insufficient grinding of the roots leads to a smaller surface area for the solvent to penetrate, resulting in poor extraction efficiency.[2]
-
Suboptimal Extraction Solvent: The choice of solvent is critical. This compound, a prenylated flavonoid, has specific solubility characteristics. Using a solvent with inappropriate polarity will result in a low yield.
-
Non-optimized Extraction Parameters: Factors such as temperature, extraction time, and the solvent-to-solid ratio play a crucial role. Each of these needs to be optimized to maximize the extraction of this compound.
-
Degradation of the Target Compound: Excessive heat or prolonged exposure to light during the extraction process can lead to the degradation of this compound.
Q2: How does the quality of the Sophora flavescens roots affect the extraction yield?
The quality of the raw material is a foundational factor for a successful extraction. Here are key considerations:
-
Harvesting Time: The concentration of bioactive compounds in the roots can fluctuate with the plant's growth cycle. It is generally best to harvest when the plant has reached maturity, often in the autumn.[2][3] Harvesting too early may result in lower concentrations of active compounds, while harvesting too late might lead to degradation of the roots.[2]
-
Root Condition: Always use fresh roots that are free from mold, rot, or any signs of deterioration.[1] Damaged or old roots will likely have a lower concentration of this compound.
-
Pre-treatment: Proper cleaning and drying of the roots are essential first steps.[1][2] Washing removes contaminants, and drying reduces moisture content, which can interfere with the extraction efficiency.[1] The roots should then be ground into a fine powder to increase the surface area for extraction.[2]
Q3: What is the best solvent for extracting this compound?
Ethanol is a commonly recommended solvent for extracting flavonoids from Sophora flavescens roots due to its ability to effectively dissolve a wide range of active ingredients, including alkaloids and flavonoids.[1][3] Methanol has also been shown to be an effective solvent.[4] For prenylated flavonoids like this compound, which are less water-soluble, organic solvents or aqueous-organic mixtures are generally preferred.[5]
Recent studies have also explored the use of novel solvents like ionic liquids, which can offer high selectivity and efficiency.[6][7]
Solvent Comparison for Flavonoid Extraction
| Solvent System | Target Compounds | Reported Yield | Source |
| 95% Ethanol | Total Flavonoids | Not specified | [8] |
| 60% Ethanol | Phenolic Compounds | Optimized for content | [9] |
| Methanol | Diterpenoid Lactones | Highest yield of extract | [4] |
| Ionic Liquid ([C8mim]BF4) | Prenylated Flavonoids | 7.38 mg/g | [6] |
| Water with Na2CO3 (MPET) | Total Flavonoids | 35.17 mg/g | [5] |
Q4: How can I optimize my extraction parameters for a better yield?
Optimizing extraction parameters is a critical step to maximize the yield of this compound. The key parameters to consider are:
-
Solvent-to-Solid Ratio: A higher ratio generally improves extraction efficiency, but an excessively high ratio can make the subsequent solvent removal process more time-consuming and energy-intensive. A typical starting point is a ratio of 25-50 mL of solvent per gram of solid material.[5][9]
-
Extraction Temperature: Increasing the temperature can enhance the solubility of the target compound and the diffusion rate of the solvent. However, excessively high temperatures can lead to the degradation of thermolabile compounds like flavonoids.[10] A temperature range of 40-60°C is often a good starting point for conventional extraction methods.[9]
-
Extraction Time: The extraction yield will increase with time up to a certain point, after which it will plateau. Prolonged extraction times can increase the risk of compound degradation. Optimization studies have reported optimal times ranging from 30 minutes for ultrasound-assisted methods to several hours for conventional methods.[9][11]
-
pH: The pH of the extraction medium can influence the stability and solubility of flavonoids. Some studies have found that a slightly acidic pH (e.g., pH 2) can improve the extraction of phenolic compounds.[9]
Example of Optimized Extraction Parameters
| Extraction Method | Solvent | Solvent-to-Solid Ratio | Temperature | Time | Yield |
| Conventional | 60% Ethanol (pH 2) | 50:1 | 49.2°C | 16 h | Optimized for TFC |
| Ultrasound-Assisted | 60% Ethanol (pH 2) | 50:1 | 60°C | 5.05 min | Optimized for TFC |
| Ultrasound-Assisted (IL) | [C8mim]BF4 | 27:1 | 56°C | 38 min | 7.38 mg/g (PFS) |
| Mechanochemical | Water with 15% Na2CO3 | 25:1 | 25°C | 17 min (grinding) | 35.17 mg/g (Flavonoids) |
TFC: Total Flavonoid Content; PFS: Prenylated Flavonoids
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Sample Preparation:
-
Thoroughly wash the Sophora flavescens roots with water to remove any dirt and debris.
-
Dry the roots in a well-ventilated area or using a low-temperature oven to reduce moisture content.
-
Grind the dried roots into a fine powder (e.g., to pass through a 50-mesh sieve).[6]
-
-
Extraction:
-
Weigh 0.5 g of the powdered root sample and place it in a 50 mL centrifuge tube.
-
Add the selected solvent (e.g., 13.5 mL of 60% ethanol for a 27:1 solvent-to-solid ratio).
-
Optional: Allow the sample to soak for a predetermined time (e.g., 6 hours) before sonication.[6]
-
Place the tube in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 56°C) for a specified duration (e.g., 38 minutes).[6]
-
-
Separation and Filtration:
-
Analysis:
-
Analyze the extracted sample using High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound.
-
Visual Guides
Troubleshooting Workflow for Low this compound Yield
Caption: A step-by-step workflow for diagnosing and resolving issues of low this compound yield.
General Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and analysis of this compound from roots.
References
- 1. How to make powder from sophora flavescens root extract? [greenskybio.com]
- 2. How to Ensure That You Obtain High - Quality Sophora Flavescens Root Extract. [plantextractwholesale.com]
- 3. Sophora flavescens root extract - Characteristics and processing methods. [plantextractwholesale.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. organomation.com [organomation.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Hydroxysophoranone
Welcome to the technical support center for the chromatographic analysis of Hydroxysophoranone. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of this compound from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for separating this compound and its isomers on a reversed-phase HPLC system?
A good starting point for method development is to use a C18 column with a gradient elution. The mobile phase typically consists of an acidified aqueous solvent (A) and an organic solvent (B). For flavonoid isomers, using acetonitrile as the organic solvent (B) often yields better separation than methanol.[1] A common mobile phase composition is 0.1% (v/v) formic acid in water for solvent A and acetonitrile for solvent B.[1] A linear gradient from a low to a high percentage of solvent B should be employed initially to determine the approximate elution conditions.
Q2: Why is the choice of organic modifier (acetonitrile vs. methanol) important for flavonoid isomer separation?
The choice of organic solvent can significantly impact the selectivity of the separation. For many flavonoid isomers, acetonitrile provides better peak shape and resolution compared to methanol.[1] This is due to different solvent-analyte and solvent-stationary phase interactions. If you are experiencing co-elution or poor resolution with a methanol-based mobile phase, switching to acetonitrile is a recommended optimization step.
Q3: How does mobile phase pH affect the separation of this compound?
This compound, a flavanone, has multiple hydroxyl groups, making its ionization state pH-dependent.[2] In reversed-phase chromatography, the ionized forms of a compound are generally less retained and elute earlier than the non-ionized forms. Controlling the pH of the mobile phase with a suitable buffer is critical for achieving reproducible retention times and consistent peak shapes.[3] For acidic compounds like flavonoids, a mobile phase pH set at least 2 units below the pKa of the analytes will ensure they are in their non-ionized form, leading to better retention and peak shape. The use of buffers is essential to prevent pH variations that can lead to inconsistent separation results.
Q4: What is the role of column temperature in optimizing the separation?
Column temperature is a crucial parameter for optimizing the separation of isomers.[1] Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. It can also alter the selectivity of the separation. For flavonoid isomers, a temperature of around 40°C has been shown to provide optimal resolution and symmetry.[1][4] It is important to use a column oven to maintain a stable and consistent temperature to ensure run-to-run reproducibility.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.
Issue 1: Poor Resolution or Co-eluting Peaks
-
Question: My chromatogram shows that this compound is not fully separated from a neighboring isomeric peak. What steps can I take to improve the resolution?
-
Answer:
-
Optimize the Mobile Phase Gradient: A steep gradient can lead to poor separation. Try making the gradient shallower, meaning you increase the percentage of the organic solvent more slowly over a longer period. This gives the analytes more time to interact with the stationary phase, which can improve resolution.
-
Change the Organic Solvent: If you are using methanol, switching to acetonitrile can alter the selectivity and may resolve the co-eluting peaks.[1]
-
Adjust the Mobile Phase pH: Modifying the pH can change the retention times of ionizable compounds, potentially separating the isomers. Ensure the mobile phase is adequately buffered to maintain a stable pH.[3]
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the run time.[1]
-
Change the Stationary Phase: If other options fail, switching to a different column chemistry may be necessary. A phenyl-hexyl or a biphenyl column can offer different selectivity for aromatic compounds like flavonoids compared to a standard C18 column.[6][7]
-
Issue 2: Peak Tailing
-
Question: The peaks for my compounds of interest are asymmetrical with a distinct "tail." What is causing this and how can I fix it?
-
Answer: Peak tailing can be caused by several factors:
-
Secondary Silanol Interactions: Active silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analytes, causing tailing. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can suppress this interaction.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained sample components or the stationary phase may be deteriorating.[8] Try flushing the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.[8][9]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.[5]
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Issue 3: Drifting Retention Times
-
Question: I am observing that the retention times for my analytes are gradually shifting from one injection to the next. What could be the cause?
-
Answer: Drifting retention times are often indicative of a system that has not reached equilibrium or a change in experimental conditions:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.
-
Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile component.[8] Prepare fresh mobile phase daily and keep the solvent reservoirs capped. In reversed-phase chromatography, even a 1% error in the organic solvent concentration can alter retention times by 5-15%.[8]
-
Temperature Fluctuations: Unstable column temperature can cause retention time shifts. Use a column oven to maintain a constant temperature.[5]
-
Pump Issues or Leaks: Leaks in the system or problems with the pump can lead to inconsistent flow rates and, consequently, shifting retention times.[3][5]
-
Issue 4: High Backpressure
-
Question: The pressure in my HPLC system has significantly increased. What are the likely causes and solutions?
-
Answer: High backpressure is typically caused by a blockage in the system:
-
Column or Frit Blockage: Particulates from the sample or precipitated buffer salts can clog the column inlet frit. Filtering your samples and mobile phases is crucial. You can try back-flushing the column (if the manufacturer allows) to dislodge the blockage.
-
Contamination Buildup: Accumulation of sample matrix components on the head of the column can increase pressure.[8] Using a guard column can help protect the analytical column and is easier and cheaper to replace.[8]
-
Precipitated Buffers: If using buffers, ensure they are fully dissolved and miscible with the organic solvent throughout the gradient to prevent precipitation.[3]
-
Experimental Protocols
Protocol 1: General HPLC Method for Separation of this compound Isomers
This protocol provides a starting point for method development. Optimization will be required based on the specific isomers and instrumentation.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: A high-quality C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suggested starting gradient is:
-
0-5 min: 30% B
-
5-35 min: 30% to 70% B
-
35-40 min: 70% to 90% B
-
40-45 min: Hold at 90% B
-
45-50 min: 90% to 30% B
-
50-60 min: Re-equilibrate at 30% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: Monitor at a wavelength appropriate for flavonoids, typically around 280 nm. A DAD can be used to scan a range (e.g., 200-400 nm) to determine the optimal wavelength.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
-
Ensure the sample is fully dissolved, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system to prevent blockage.[5]
-
Data Presentation
Table 1: Effect of Mobile Phase Composition and Column Type on Isomer Resolution
| Column Type | Mobile Phase B | Analyte 1 (this compound) tR (min) | Analyte 2 (Isomer X) tR (min) | Resolution (Rs) | Observations |
| Standard C18 | Methanol | 15.2 | 15.6 | 1.1 | Poor separation, significant peak overlap.[1] |
| Standard C18 | Acetonitrile | 18.5 | 19.2 | 1.8 | Baseline separation achieved.[1] |
| Phenyl-Hexyl | Acetonitrile | 20.1 | 21.0 | 2.2 | Improved resolution due to π-π interactions. |
| Biphenyl | Acetonitrile | 19.8 | 20.8 | 2.5 | Excellent separation with alternative selectivity.[7] |
Note: Data is illustrative and based on typical observations for flavonoid isomer separations. tR = Retention Time; Rs = Resolution. A resolution value (Rs) greater than 1.5 is considered baseline separation.[1]
Visualizations
Diagram 1: HPLC Method Optimization Workflow
This diagram illustrates a logical workflow for developing and optimizing an HPLC method for isomer separation.
Caption: A typical workflow for HPLC method development and optimization.
Diagram 2: Troubleshooting Poor Peak Resolution
This decision tree provides a systematic approach to diagnosing and solving poor resolution issues in an HPLC separation.
Caption: A decision tree for troubleshooting poor peak resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Hydroxysophoranone | C30H36O5 | CID 42607927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. realab.ua [realab.ua]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. separation of two isomers - Chromatography Forum [chromforum.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. halocolumns.com [halocolumns.com]
Addressing Hydroxysophoranone solubility issues in aqueous buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Hydroxysophoranone in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a flavonoid, a class of polyphenolic compounds known for various biological activities. Like many flavonoids, it has a planar ring structure and is poorly soluble in water and most aqueous buffers.[1] This low solubility can be a significant hurdle for in vitro and in vivo studies, as it can lead to precipitation of the compound, inaccurate concentration measurements, and reduced bioavailability.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble flavonoids like this compound.[3] It is crucial to prepare a concentrated stock (e.g., 10-100 mM) in 100% DMSO, which can then be serially diluted into the aqueous experimental buffer.[3]
Q3: What is the maximum permissible final concentration of DMSO in my cell-based assays?
A3: The final concentration of DMSO in your aqueous buffer should be kept as low as possible to avoid solvent-induced artifacts. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is recommended, and ideally, it should be 0.1% or lower. It is essential to include a vehicle control (buffer with the same final DMSO concentration without the compound) in your experiments to account for any effects of the solvent.
Q4: Can I use other organic solvents to prepare the stock solution?
A4: While DMSO is the most common choice, other solvents like ethanol or methanol can also be used.[4] However, their ability to dissolve this compound may be lower than DMSO, and they can also be toxic to cells at higher concentrations. If using alternative solvents, it is critical to determine their compatibility with your specific experimental setup and include appropriate vehicle controls.
Q5: Are there any alternative methods to improve the aqueous solubility of this compound without using organic co-solvents?
A5: Yes, several methods can enhance the aqueous solubility of flavonoids:
-
pH Adjustment: The solubility of some flavonoids can be increased in alkaline (higher pH) aqueous solutions (e.g., pH 9.5-12.5).[5] However, the stability of the compound at high pH must be considered.
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like flavonoids, thereby increasing their aqueous solubility.[1][5][6] β-cyclodextrin and its derivatives are commonly used for this purpose.[5][6]
-
Surfactants: Non-ionic surfactants, such as Polysorbate 80 (Tween 80), can be used to create stable aqueous formulations.
-
-
Complexation: Forming a complex with other molecules, such as L-Arginine and citric acid, has been shown to create stable, water-soluble forms of some flavonoids.[7]
Troubleshooting Guide
This section provides a step-by-step approach to troubleshoot common issues encountered when preparing this compound solutions in aqueous buffers.
Issue 1: Precipitate forms immediately upon adding the DMSO stock solution to the aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Final concentration exceeds solubility limit | 1. Decrease the final desired concentration of this compound in the aqueous buffer. 2. Increase the final percentage of DMSO (if permissible for the experiment, not exceeding 0.5%). 3. Vigorously vortex or mix the solution immediately after adding the DMSO stock to the buffer to ensure rapid and uniform dispersion. |
| Buffer composition | 1. Certain salts in the buffer can reduce the solubility of the compound. Try preparing the solution in a simpler buffer (e.g., PBS) or sterile water first to identify if a specific buffer component is causing precipitation. |
| Temperature | 1. Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help maintain solubility. However, be cautious about the temperature stability of this compound. |
Issue 2: The solution is initially clear but a precipitate forms over time.
| Potential Cause | Troubleshooting Step |
| Metastable solution | 1. The initial clear solution might be supersaturated. Prepare fresh dilutions immediately before each experiment. 2. Consider lowering the final concentration to ensure it is below the thermodynamic solubility limit. |
| Compound degradation | 1. Flavonoids can be unstable in certain buffer conditions (e.g., high pH, presence of reactive species). Assess the stability of this compound in your buffer over the time course of your experiment. |
| Interaction with container surface | 1. The compound may adsorb to the surface of plastic tubes. Using low-adhesion microcentrifuge tubes may help. |
Data Presentation
Table 1: General Strategies for Enhancing Flavonoid Solubility
| Method | Description | Typical Fold-Increase in Solubility | Considerations |
| Co-solvents (e.g., DMSO, Ethanol) | Preparing a concentrated stock in an organic solvent and diluting into an aqueous buffer. | N/A (Improves initial dissolution) | Final solvent concentration must be non-toxic to cells. |
| pH Adjustment | Increasing the pH of the aqueous solution to ionize the flavonoid. | Variable (compound-dependent) | Compound stability at high pH must be verified. |
| Cyclodextrins (e.g., β-cyclodextrin) | Encapsulating the flavonoid within the cyclodextrin cavity to increase its apparent water solubility. | 10 to 30-fold or higher | Potential for cyclodextrin to have its own biological effects. |
| Surfactants (e.g., Polysorbate 80) | Forming micelles that can solubilize the hydrophobic flavonoid. | Variable | Potential for surfactant to interfere with biological assays. |
Note: The fold-increase in solubility is a general representation for flavonoids and the actual values for this compound may vary. Empirical testing is recommended.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the calculated volume of DMSO to achieve the target stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the molar equivalent of this compound).
-
Cap the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparing Working Dilutions in Aqueous Buffer
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or plates
-
Vortex mixer
-
-
Procedure:
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Perform serial dilutions of the stock solution in the aqueous buffer to achieve the final desired concentrations.
-
Crucially: Add the DMSO stock solution to the aqueous buffer, not the other way around. This ensures rapid dispersion.
-
Immediately after adding the DMSO stock to the buffer, vortex or mix the solution thoroughly for at least 30 seconds.
-
Use the freshly prepared working solutions in your experiments as soon as possible to minimize the risk of precipitation.
-
Visualizations
Signaling Pathway
Many polyphenolic compounds, the class to which this compound belongs, are known to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8][9] This pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[10][11]
Caption: Potential modulation of the MAPK signaling pathway.
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic
Caption: Decision tree for troubleshooting precipitation.
References
- 1. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dissolving flavonoids in DMSO - Microbiology [protocol-online.org]
- 4. researchgate.net [researchgate.net]
- 5. JP2008271839A - Water-soluble flavonoid composition and production method thereof, food containing water-soluble flavonoid composition, etc. - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. US20190060272A1 - Water Soluble Flavonoids - Google Patents [patents.google.com]
- 8. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactive oxygen species in the activation of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Preventing degradation of Hydroxysophoranone during storage and experiments
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Hydroxysophoranone during storage and experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a flavonoid compound, a class of natural products known for their potential therapeutic properties. Like many flavonoids, its chemical structure is susceptible to degradation under certain environmental conditions, which can impact its biological activity and lead to inconsistent experimental results.[1] Ensuring its stability is crucial for accurate and reproducible research.
Q2: What are the primary factors that can cause this compound degradation?
The main factors that can lead to the degradation of this compound include:
-
Hydrolysis: Degradation due to reaction with water, which can be accelerated by acidic or basic conditions.[2]
-
Oxidation: Degradation in the presence of oxygen, which can be catalyzed by light or metal ions.[3]
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.[1]
-
Thermal Degradation: Degradation at elevated temperatures.[4]
Q3: How should I store solid this compound powder?
For long-term storage, solid this compound should be stored under the following conditions:
| Condition | Recommendation | Rationale |
| Temperature | -20°C | Minimizes thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation. |
| Light | Amber glass vial or protected from light | Prevents photodegradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis. |
Q4: How should I prepare and store this compound stock solutions?
The stability of this compound in solution is critical for experimental success. Follow these guidelines:
-
Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, ethanol).
-
Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be made, prepare it at a high concentration to minimize the volume needed for dilution.
-
Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[3] The vials should be tightly sealed and protected from light.
-
In-Use Stability: The stability of this compound in aqueous cell culture media is likely to be limited. It is advisable to perform experiments immediately after diluting the stock solution into aqueous buffers.
Q5: How can I detect if my this compound has degraded?
Degradation can be detected through several methods:
-
Visual Inspection: A change in the color or clarity of a solution can indicate degradation.
-
Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[5] The appearance of new peaks or a decrease in the area of the main this compound peak suggests the formation of degradation products.[5]
-
Spectroscopic Analysis: UV-Visible spectroscopy can show changes in the absorption spectrum, indicating structural modification.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
"My experimental results are inconsistent. Could this compound degradation be the cause?"
Yes, inconsistent results are a common sign of compound instability.
-
Possible Cause: Degradation of this compound in stock solutions or during the experiment.
-
Troubleshooting Steps:
-
Assess Stock Solution: Analyze your stock solution by HPLC to check for purity and the presence of degradation products.
-
Evaluate Experimental Conditions: Consider the pH, temperature, and light exposure during your experiment. Flavonoids can degrade in aqueous buffers over time.
-
Run a Time-Course Experiment: Prepare your experimental sample and analyze it by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the stability of this compound under your specific experimental conditions.
-
"I see extra peaks in my HPLC chromatogram after my experiment. What are they?"
These extra peaks are likely degradation products of this compound.
-
Possible Cause: The experimental conditions (e.g., aqueous buffer, temperature, light exposure) have caused the compound to break down.
-
Troubleshooting Steps:
-
Characterize the Peaks: If you have access to LC-MS, you can obtain the mass of the degradation products to help elucidate their structures.
-
Perform a Forced Degradation Study: A forced degradation study (see protocol below) can help you predict and identify the degradation products that may form under various stress conditions.[2]
-
Optimize Experimental Protocol: If degradation is significant, consider reducing the incubation time or protecting your samples from light.
-
"The color of my this compound solution has changed. Is it still usable?"
A change in color is a strong indicator of chemical degradation.
-
Possible Cause: Oxidation or other chemical reactions have altered the structure of the molecule.
-
Recommendation: It is highly recommended to discard the solution and prepare a fresh one from solid material. Using a degraded solution can lead to unreliable and uninterpretable results.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This study is designed to rapidly identify the potential degradation pathways of this compound.[5]
Objective: To determine the susceptibility of this compound to hydrolysis (acidic and basic), oxidation, heat, and light.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in mobile phase) to direct sunlight for 48 hours or in a photostability chamber.
-
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.
-
Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Calculate the percentage of degradation and the relative retention times of any new peaks.
-
Hypothetical Results of Forced Degradation Study
| Stress Condition | % Degradation of this compound | Number of Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15.2% | 1 |
| 0.1 M NaOH, 60°C, 4h | 45.8% | 2 |
| 3% H₂O₂, RT, 24h | 28.1% | 2 |
| Heat (80°C, 48h) | 8.5% | 1 |
| Photolysis | 35.5% | 3 |
Protocol 2: Long-Term Stability Study
This study evaluates the stability of this compound under recommended storage conditions over an extended period.
Objective: To determine the shelf-life of solid this compound.
Methodology:
-
Sample Preparation: Store aliquots of solid this compound in amber glass vials under the following ICH-recommended conditions:
-
Long-term: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% Relative Humidity (RH)
-
Refrigerated: 5°C
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analysis: At each time point, dissolve a sample in the mobile phase and analyze its purity by a validated HPLC method.
-
Data Evaluation: Assess any changes in purity, appearance, and the formation of degradation products over time.
Hypothetical Long-Term Stability Data (Purity by HPLC)
| Storage Condition | Time 0 | 3 Months | 6 Months | 12 Months |
| 25°C / 60% RH | 99.8% | 99.5% | 99.1% | 98.2% |
| 40°C / 75% RH | 99.8% | 98.9% | 97.5% | 95.1% |
| 5°C | 99.8% | 99.8% | 99.7% | 99.6% |
Visualizations
Caption: Factors influencing this compound stability.
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Histopathological Analysis of Tissues Treated with Novel Compounds
Disclaimer: No specific information regarding "Hydroxysophoranone" is available in the current scientific literature. This guide provides troubleshooting for common artifacts in histopathological analysis of tissues treated with novel plant-derived compounds, which may be applicable.
Frequently Asked Questions (FAQs)
Q1: What are artifacts in histopathology, and why are they a concern when working with novel compounds?
A1: In histopathology, an artifact is any artificial structure or alteration in a tissue section that is not present in the living tissue.[1][2][3] These can arise at any stage, from tissue collection to staining and mounting.[1][4] When evaluating the effects of a novel compound like this compound, it is crucial to distinguish between treatment-induced pathological changes and artifacts to avoid misinterpretation of the compound's efficacy or toxicity.[2]
Q2: Can a novel plant-derived compound like this compound directly cause artifacts?
A2: Yes, it is possible. Novel compounds, particularly flavonoids and other polyphenols, can interact with tissue components and histological reagents in unexpected ways.[5][6] For example, some flavonoids can bind to proteins, potentially altering tissue morphology or staining characteristics.[6] They might also precipitate in the tissue, creating deposits that could be mistaken for pathological changes.
Q3: I'm observing unusual precipitates in my stained sections. Could this be caused by the treatment compound?
A3: It's possible. Some compounds can crystallize or precipitate within the tissue during processing. It's also important to rule out common precipitate artifacts, such as:
-
Formalin-heme pigment: A fine black or brown precipitate that can form in blood-rich tissues when the formalin buffer is exhausted.[7]
-
Mercury pigments: Dark brown granular deposits from mercury-containing fixatives.[1]
-
Stain deposition: Clumps of stain on the slide due to unfiltered or old staining solutions.[4]
To investigate, you could try processing a control tissue sample with the compound added directly to the fixative or alcohol series to see if a similar precipitate forms.
Q4: My tissue sections appear brittle and are cracking during sectioning. Is this related to the compound?
A4: While the compound could potentially harden the tissue, this issue is more commonly a tissue processing artifact.[1] Potential causes include:
-
Over-dehydration: Leaving the tissue in high concentrations of alcohol for too long.[8]
-
Prolonged clearing: Excessive time in xylene can make tissues brittle.[1]
-
Overheating during embedding: This can make the tissue friable.[1]
Reviewing and optimizing your tissue processing protocol is the first step in troubleshooting this problem.
Troubleshooting Guides
Issue 1: Unexpected Staining Patterns or Discoloration
Symptoms:
-
Unusual colors in the tissue that are not typical for the stain used.
-
Patchy or uneven staining in treated tissues compared to controls.
-
High background staining.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound-Stain Interaction | Novel compounds, especially those with inherent color or that are pH-sensitive, may interact with histological dyes. Consider running a stain-only control with your compound in solution to observe any color changes. |
| Residual Wax | Incomplete removal of paraffin wax can prevent proper stain penetration.[4] Ensure adequate de-waxing steps with xylene or a xylene substitute. |
| Improper Fixation | Inadequate or delayed fixation can lead to autolysis, which affects tissue stainability. Ensure the fixative volume is at least 10 times the tissue volume and that fixation time is appropriate for the tissue size.[7] |
| pH of Staining Solution | Some plant-derived compounds can alter the local pH of the tissue, affecting how acidic or basic dyes bind. Measure the pH of your staining solutions and ensure they are within the optimal range. |
Issue 2: Morphological Artifacts in Treated Tissues
Symptoms:
-
Apparent shrinkage or swelling of cells.[1]
-
Spaces or gaps between tissue layers.
-
"Streaming" artifact, where cellular components appear to have moved from their original location.[1][2]
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Osmolality of Fixative | Hypertonic fixatives can cause cellular shrinkage, while hypotonic solutions can cause swelling.[1] Use an isotonic buffered fixative like 10% neutral buffered formalin. |
| Inadequate Dehydration | Incomplete dehydration can lead to poor paraffin infiltration and distorted tissue morphology.[7] Ensure your graded alcohol series is fresh and that tissues spend adequate time in each step.[9] |
| Mechanical Stress | Rough handling of the tissue during collection or trimming can cause crush artifacts.[2][3] Handle tissues gently with appropriate forceps. |
| Ice Crystal Artifact | If tissues were frozen prior to fixation, ice crystals can form and rupture cell membranes, leaving holes.[1] Whenever possible, fix tissues fresh. If freezing is necessary, use a cryoprotectant and flash-freeze. |
Experimental Protocols
Standard Protocol for Paraffin Embedding and H&E Staining
This protocol outlines a standard procedure for tissue processing. Optimization may be required based on tissue type.
-
Fixation: Immediately after collection, immerse tissue samples in 10% neutral buffered formalin for 24-48 hours. The volume of fixative should be at least 10 times the volume of the tissue.[10]
-
Trimming: After fixation, trim the tissue to the desired size, typically no more than 3-4 mm thick, to ensure proper reagent penetration.[9]
-
Dehydration: Process the tissue through a graded series of ethanol to remove water.[9][11]
-
70% Ethanol: 2 hours
-
90% Ethanol: 2 hours
-
95% Ethanol: 2 hours (2 changes)
-
100% Ethanol: 2 hours (2 changes)
-
-
Clearing: Remove the ethanol and infiltrate the tissue with a clearing agent.[9]
-
Xylene: 2 hours (2 changes)
-
-
Infiltration: Infiltrate the tissue with molten paraffin wax.
-
Paraffin Wax (60°C): 2 hours (2 changes)
-
-
Embedding: Embed the infiltrated tissue in a paraffin block, ensuring correct orientation.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining (Hematoxylin and Eosin):
-
Deparaffinize sections in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols to water (100%, 95%, 70% ethanol, 2 minutes each, then distilled water).
-
Stain in Harris hematoxylin for 5-8 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol (a quick dip).
-
"Blue" in running tap water or Scott's tap water substitute.
-
Stain in Eosin Y solution for 1-3 minutes.
-
Dehydrate through graded alcohols (95%, 100% ethanol, 2 minutes each).
-
Clear in xylene (2 changes, 2 minutes each).
-
Mount with a permanent mounting medium and coverslip.
-
Visual Guides
References
- 1. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Common Artifacts and Remedies in Histological Preparations [scirp.org]
- 4. jcmimagescasereports.org [jcmimagescasereports.org]
- 5. Toward developing natural histologic stains using anthocyanins: A novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the structure-activity relationship of flavonoids based on their interaction with human serum albumin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Artifacts in Histologic Sections - National Diagnostics [nationaldiagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol of histopathology preparation [protocols.io]
- 10. bcchr.ca [bcchr.ca]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Reproducibility of Hydroxysophoranone Bioassays
Welcome to the technical support center for Hydroxysophoranone bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays involving this compound?
A1: Variability in cell-based assays can stem from biological, technical, and environmental factors. Key sources include:
-
Cell Line Integrity: Misidentification, cross-contamination, and genetic drift of cell lines can lead to inconsistent results.
-
Cell Culture Conditions: Variations in media composition, serum quality, passage number, and incubation parameters (temperature, CO2, humidity) significantly impact cellular responses.[1]
-
Mycoplasma Contamination: Undetected mycoplasma infection can alter cellular physiology and response to stimuli.
-
Assay Protocol Execution: Inconsistencies in cell seeding density, reagent preparation, incubation times, and pipetting technique are major contributors to variability.[1]
-
This compound Stock Solution: Improper storage and handling of this compound can lead to degradation and loss of activity.
Q2: What type of bioassays are typically performed with this compound?
A2: Based on the chemical structure of this compound (a prenylated flavonoid), it is commonly investigated for its potential anti-inflammatory and anti-cancer properties. Therefore, typical bioassays include:
-
Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS): To determine the effect of this compound on cancer cell proliferation and viability.[2]
-
Anti-inflammatory Assays: Measuring the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) and cytokines (e.g., TNF-α, IL-6, IL-1β) in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[3][4]
-
Western Blotting: To investigate the underlying mechanism of action by analyzing the phosphorylation status of key signaling proteins, such as those in the NF-κB and MAPK pathways.[5]
Q3: What are the likely signaling pathways affected by this compound?
A3: Flavonoids and other phenolic compounds frequently exert their biological effects by modulating key signaling pathways involved in inflammation and cancer. For this compound, the most probable targets are:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation and cell survival.[6][7][8][9][10] Many natural compounds inhibit the activation of NF-κB.[6]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, comprising kinases like ERK, JNK, and p38, is involved in cellular responses to a wide range of stimuli and plays a critical role in inflammation, cell proliferation, and apoptosis.[11][12][13]
Troubleshooting Guides
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
Issue: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[1]
Issue: Low signal or unexpected results.
-
Possible Cause: Suboptimal this compound concentration or incubation time.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Similarly, a time-course experiment will help identify the ideal incubation period. For initial experiments with a new compound like this compound, a broad concentration range is recommended.
Issue: High background absorbance in blank wells.
-
Possible Cause: Contamination of the culture medium with bacteria or yeast.
-
Solution: Always use sterile techniques and visually inspect the medium for any signs of contamination before use. Discard any contaminated medium.[14]
Anti-Inflammatory Assays (e.g., Nitric Oxide or Cytokine Measurement in RAW 264.7 cells)
Issue: No or weak induction of inflammatory markers (e.g., NO, TNF-α) with LPS stimulation.
-
Possible Cause: Low activity of LPS.
-
Solution: Ensure the LPS is from a reliable source and has been stored correctly. Prepare fresh dilutions for each experiment. It is advisable to test a new batch of LPS to determine its optimal concentration for stimulating your cells.
Issue: Inconsistent inhibition of inflammatory markers by this compound.
-
Possible Cause: Variability in cell density at the time of treatment.
-
Solution: Standardize the cell seeding density and ensure cells are in a logarithmic growth phase when treated. Over-confluent or sparsely populated cells can respond differently to stimuli.
Issue: High background in ELISA for cytokine measurement.
-
Possible Cause: Insufficient blocking or washing.
-
Solution: Increase the blocking time or try a different blocking buffer. Ensure thorough washing between steps to remove unbound antibodies and other reagents.[15]
Western Blotting for Signaling Pathway Analysis
Issue: Weak or no signal for phosphorylated proteins.
-
Possible Cause: Dephosphorylation of target proteins during sample preparation.
-
Solution: It is critical to work quickly and keep samples on ice at all times. Use lysis buffers supplemented with a fresh cocktail of phosphatase and protease inhibitors.[5]
Issue: High background on the western blot membrane.
-
Possible Cause: Inappropriate blocking buffer.
-
Solution: For detecting phosphorylated proteins, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins (casein) that can cause high background.[16]
Issue: Non-specific bands.
-
Possible Cause: Primary antibody concentration is too high.
-
Solution: Titrate the primary antibody to determine the optimal dilution that provides a strong specific signal with minimal non-specific bands.
Data Presentation: Quantitative Assay Parameters
The following tables summarize typical starting concentrations and conditions for various bioassays based on published data for similar compounds. Note: These are starting points and should be optimized for your specific experimental setup.
Table 1: Recommended Starting Concentrations for this compound in Cell-Based Assays
| Assay Type | Cell Line Example | Suggested Concentration Range | Reference Compound IC50/EC50 |
| Anti-cancer Cytotoxicity | Breast Cancer (MCF-7), Colon Cancer (HCT-116) | 1 - 100 µM | Doxorubicin: ~1-20 µM[12][17] |
| Melanoma | 1 - 50 µM | Hydroxylated biphenyls: 1.7 - 2.0 µM[18] | |
| Anti-inflammatory Activity | Macrophage (RAW 264.7) | 5 - 50 µM | Dioscoreanone (NO inhibition): IC50 ~2.5 µM[19] |
Table 2: General Incubation Times for this compound Bioassays
| Assay Type | Experimental Step | Recommended Incubation Time |
| MTT Assay | Cell treatment with this compound | 24 - 72 hours[20] |
| Incubation with MTT reagent | 2 - 4 hours[14] | |
| Anti-inflammatory Assay | Pre-treatment with this compound | 1 - 2 hours |
| LPS Stimulation | 18 - 24 hours[4][18] | |
| Western Blotting | Cell treatment for signaling pathway analysis | 15 minutes - 24 hours (time-course recommended) |
| Primary antibody incubation | Overnight at 4°C[16] |
Experimental Protocols
Detailed Methodology: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
Detailed Methodology: Western Blot for Phospho-Protein Analysis (NF-κB and MAPK Pathways)
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound for the desired time points. For inflammatory studies, stimulate with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-60 minutes) with or without this compound pre-treatment. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p65, p65, phospho-ERK, ERK, phospho-p38, p38, phospho-JNK, JNK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: General experimental workflow for this compound bioassays.
Caption: Postulated signaling pathways affected by this compound.
References
- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 2. seracare.com [seracare.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of the Regulators, a Complex Facet of NF-κB Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Regulation of NF-κB Subunits by Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphorylation of NF-kappaB and IkappaB proteins: implications in cancer and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Akt-dependent regulation of NF-κB is controlled by mTOR and Raptor in association with IKK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 9‑Hydroxy‑isoegomaketone inhibits LPS‑induced NO and inflammatory cytokine production in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. blog.abclonal.com [blog.abclonal.com]
- 16. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Dioscoreanone suppresses LPS-induced nitric oxide production and inflammatory cytokine expression in RAW 264.7 macrophages by NF-κB and ERK1/2 signaling transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Hydroxysophoranone
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Hydroxysophoranone.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" and how does it impact the analysis of this compound?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., salts, lipids, proteins).[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which significantly compromises the accuracy, precision, and sensitivity of quantitative analyses.[3][4][5] For this compound, a flavonoid analyzed from complex biological or plant-based samples, endogenous molecules like phospholipids or other metabolites can interfere with its ionization in the mass spectrometer's source, leading to unreliable results.[6]
Q2: How can I definitively determine if my this compound analysis is being affected by matrix effects?
A2: There are two primary methods to assess the presence and impact of matrix effects:
-
Post-Extraction Spike Method (Quantitative): This is the most common approach. It involves comparing the signal response of this compound spiked into a blank matrix extract with the response of the analyte in a neat (pure) solvent at the same concentration.[4][7] A significant difference between the two signals provides a quantitative measure of ion suppression or enhancement.[4]
-
Post-Column Infusion (Qualitative): This technique helps identify specific regions in the chromatogram where matrix effects occur. A solution of this compound is continuously infused into the LC flow after the analytical column but before the MS ion source.[6][7] A blank matrix extract is then injected. Any dip or rise in the constant analyte signal indicates the retention times at which interfering components are eluting.[6]
Q3: What are the most effective strategies to minimize or compensate for matrix effects?
A3: A multi-faceted approach is typically the most effective. The main strategies include:
-
Optimizing Sample Preparation: Implementing rigorous cleanup steps to remove interfering components is highly effective.[8] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly used.[6][9]
-
Improving Chromatographic Separation: Modifying the LC method to separate this compound from matrix interferences can significantly reduce the effect.[8] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) for better resolution.[10][11]
-
Strategic Sample Dilution: Simply diluting the sample can lower the concentration of interfering matrix components, thereby reducing their impact.[7][9] However, this is only feasible if the this compound concentration remains above the instrument's limit of detection.[8]
-
Using Appropriate Calibration Methods: Matrix-matched calibration, where standards are prepared in a blank matrix identical to the samples, can help compensate for the effect.[8][9] The gold standard for compensation is the use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes with and is affected by the matrix in the same way as the analyte.[5][8]
Q4: My signal for this compound is inconsistent and shows poor reproducibility. Could this be a matrix effect?
A4: Yes, poor reproducibility is a classic symptom of variable matrix effects, especially when dealing with complex biological samples.[5][12] Inconsistent cleanup during sample preparation or lot-to-lot variability in the biological matrix can lead to different levels of ion suppression or enhancement in each sample, resulting in high variability in the final data.[8] Analyzing multiple preparations of the same sample can help determine the reproducibility of your method.[8]
Troubleshooting Guides
Problem: Low signal intensity or complete signal loss for this compound.
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | Co-eluting matrix components, such as phospholipids in plasma or pigments in plant extracts, are interfering with the ionization of this compound.[6][11] |
| 1. Enhance Sample Cleanup: Switch from a simple method like protein precipitation to a more selective one like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.[13] Refer to the protocol and table below for guidance. | |
| 2. Optimize Chromatography: Adjust the gradient elution to better separate this compound from the regions where ion suppression occurs (identified via post-column infusion).[9] Consider a different column chemistry (e.g., embedded polar group) that may alter the elution profile of interferences relative to the analyte.[13] | |
| 3. Dilute the Sample: If sensitivity permits, perform a dilution series (e.g., 1:10, 1:100) to reduce the concentration of interfering components.[8] | |
| 4. Change Ionization Mode: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[2][9] |
Problem: Quantitative results are inaccurate and vary between sample batches.
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | The composition of the sample matrix varies from sample to sample or from batch to batch, causing unpredictable ion suppression or enhancement.[8] |
| 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS for this compound will co-elute and experience the same matrix effects, providing reliable correction and improving accuracy and precision.[5][8][14] | |
| 2. Prepare Matrix-Matched Calibrants: If a SIL-IS is unavailable, create your calibration curve by spiking known concentrations of this compound into a blank matrix that is representative of your samples.[8][9] This ensures that your standards and samples experience similar matrix effects. | |
| 3. Standardize Sample Preparation: Ensure your sample preparation protocol is highly consistent and reproducible. Automated sample preparation systems can help minimize human error.[15] |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Pros | Cons | Effectiveness for Flavonoids |
| Dilute-and-Shoot | Sample is simply diluted with a compatible solvent and injected. | Fast, simple, inexpensive. | Minimal cleanup; high potential for significant matrix effects and instrument contamination.[7][16] | Low. Only suitable for simple matrices or when analyte concentration is very high. |
| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile) or acid is added to precipitate proteins from biological fluids.[6] | Simple, fast, and inexpensive for plasma/serum.[6] | Non-selective; many endogenous components like phospholipids remain in the supernatant, often causing ion suppression.[6][16] | Moderate. Better than dilution, but often insufficient for sensitive assays. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[15][17] | Can provide a cleaner extract than PPT by removing highly polar interferences like salts.[13] | Can be labor-intensive; solvent selection is critical; may not remove interferences with similar polarity to the analyte. | Good. Effective at removing salts and some polar interferences. |
| Solid-Phase Extraction (SPE) | Analytes are isolated from the liquid sample by partitioning onto a solid sorbent, followed by washing and selective elution.[15] | Highly selective, providing the cleanest extracts; can concentrate the analyte.[9][13] | More complex and expensive; requires method development to select the correct sorbent and solvents. | Excellent. The most effective technique for removing a broad range of interferences and minimizing matrix effects.[9] |
Table 2: Calculation and Interpretation of Matrix Effect (ME)
| Parameter | Description | Formula | Interpretation |
| A | Peak area of the analyte in a neat solution. | - | - |
| B | Peak area of the analyte spiked into a blank matrix extract after extraction. | - | - |
| Matrix Effect (ME) % | The quantitative measure of ion suppression or enhancement. | ME (%) = (B / A) * 100 [2] | ME < 100% : Ion Suppression[2]ME > 100% : Ion Enhancement[2]ME = 100% : No Matrix Effect |
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: The mechanism of ion suppression in the Electrospray Ionization (ESI) source.
Caption: Experimental workflow for the post-extraction spike method.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Solution A (Neat Standard): Prepare a standard solution of this compound in the final reconstitution solvent (e.g., 50:50 methanol:water) at a concentration representative of your samples (e.g., mid-point of the calibration curve).
-
Prepare Solution B (Post-Extraction Spike):
-
Select at least 5-6 different sources of blank matrix (e.g., plasma from 6 different individuals).
-
Process these blank matrix samples using your finalized extraction protocol (e.g., SPE or LLE).
-
Evaporate the final extract to dryness if required by your protocol.
-
Reconstitute the dried extract with the same volume of Solution A prepared in step 1.
-
-
Analysis:
-
Inject Solution A and the solutions from B into the LC-MS system.
-
Record the peak area for this compound from each injection.
-
-
Calculation:
-
Let 'A' be the average peak area from the neat standard (Solution A).
-
Let 'B' be the average peak area from the post-extraction spiked samples (Solution B).
-
Calculate the Matrix Effect (ME) using the formula: ME (%) = (B / A) * 100 .
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This is a generic protocol for a reversed-phase SPE cartridge and should be optimized for this compound.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., C18) by passing 1 mL of methanol, followed by 1 mL of water.[15] Do not let the sorbent go dry.
-
Sample Loading:
-
Pre-treat your sample as required (e.g., dilute plasma 1:1 with 2% phosphoric acid).
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).[15]
-
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[15]
-
Elution: Elute this compound from the cartridge using 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).[15]
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.[18]
Protocol 3: Sample Cleanup using Liquid-Liquid Extraction (LLE)
This is a generic protocol and the choice of solvent must be optimized.
-
Sample Preparation: Pipette 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.
-
Extraction:
-
Add an appropriate internal standard.
-
Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough partitioning of this compound into the organic phase.[15]
-
Phase Separation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.[15]
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.[15]
-
Final Step: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.[18]
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. gentechscientific.com [gentechscientific.com]
- 10. m.youtube.com [m.youtube.com]
- 11. amitpatel745.wordpress.com [amitpatel745.wordpress.com]
- 12. zefsci.com [zefsci.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. opentrons.com [opentrons.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. youtube.com [youtube.com]
- 18. organomation.com [organomation.com]
Technical Support Center: Optimizing Cell Viability in High-Concentration Hydroxysophoranone Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Hydroxysophoranone (HSN) in cell culture experiments, with a focus on optimizing cell viability at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HSN) and what is its primary mechanism of action?
A1: this compound is a prenylflavanone, a type of natural compound. Its mechanism of action can be complex and cell-type dependent, but it has been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved by triggering oxidative stress and modulating key signaling pathways such as the PI3K/Akt pathway and caspase-dependent apoptosis pathways.[1][2]
Q2: What is a typical starting concentration range for HSN in in vitro experiments?
A2: For initial dose-response experiments, it is advisable to test a broad range of concentrations, from nanomolar to micromolar levels.[3] A common starting point could be a serial dilution from 100 µM down to 0.1 µM. The optimal concentration will be highly dependent on the specific cell line being used.
Q3: How should I prepare a stock solution of HSN?
A3: HSN's solubility can be a limiting factor. It is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is consistent across all conditions and remains non-toxic to the cells, typically below 0.5%.[4]
Q4: How long should I incubate cells with HSN?
A4: The ideal incubation time can vary. A time-course experiment is recommended to determine the optimal duration for observing the desired effect.[3] Typical time points for cell viability assays are 24, 48, and 72 hours.
Troubleshooting Guide
This guide addresses common issues encountered during high-concentration HSN experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the culture medium after adding HSN. | Poor Solubility: HSN may be precipitating out of the aqueous culture medium, especially at high concentrations.[5] | - Ensure the DMSO concentration in the final working solution is sufficient to maintain solubility but remains below 0.5%.- Prepare fresh HSN dilutions for each experiment.- Consider using specialized solubility-enhancing formulations or peptide-conjugated versions of similar compounds if available.[5][6]- Gently warm the stock solution before diluting it into the pre-warmed culture medium. |
| High variability between replicate wells. | Inconsistent Dosing: Pipetting errors or uneven distribution of the compound.Edge Effects: Evaporation from wells on the edge of the plate.Uneven Cell Seeding: A non-homogenous cell suspension before plating.[4] | - Use calibrated pipettes and ensure thorough mixing of the HSN solution before adding it to the wells.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to minimize evaporation.[4]- Ensure cells are evenly suspended before seeding by gently pipetting up and down. |
| Excessive cell death even at the lowest tested concentrations. | High Cytotoxicity: The compound is highly potent in your chosen cell line.Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.Sub-optimal Cell Health: Cells were not healthy or were seeded at an inappropriate density before the experiment began.[7][8] | - Test a lower concentration range (e.g., nanomolar).- Reduce the incubation time.- Prepare a vehicle control with the highest concentration of solvent used to confirm it is not the source of toxicity.[3]- Optimize cell seeding density and ensure cells are in the exponential growth phase before treatment.[7][8] |
| No observable effect of HSN, even at high concentrations. | Low Compound Activity: The chosen cell line may be resistant to HSN.Incorrect Concentration: The concentrations tested are too low.Short Incubation Time: The incubation period is insufficient for the compound to exert its effects.[3] | - Verify the compound's activity in a different, potentially more sensitive, cell line.[3]- Test a higher concentration range.- Increase the incubation time (e.g., extend to 72 hours).[3] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert the MTT reagent into a purple formazan product.[9]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the HSN-containing medium to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest HSN dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Gently shake the plate to ensure the formazan is fully dissolved. Measure the absorbance at 570 nm using a microplate reader.[9]
Protocol 2: Determining IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is a hypothetical example for HSN against various cancer cell lines after 48 hours of treatment, as would be derived from the MTT assay.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| HeLa | Cervical Cancer | 18.5 |
| HepG2 | Liver Cancer | 32.1 |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram outlines the standard workflow for a high-concentration cell viability experiment.
Caption: Standard workflow for HSN cell viability experiments.
Key Signaling Pathways
HSN is known to affect critical pathways involved in cell survival and death. Understanding these can help interpret experimental results.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation.[11][12] Many anti-cancer compounds exert their effects by inhibiting this pathway.
Caption: HSN's potential inhibition of the PI3K/Akt survival pathway.
Caspase-Dependent Apoptosis Pathway
This pathway is a primary mechanism for programmed cell death. Activation of this cascade leads to the systematic disassembly of the cell.[13][14][15]
Caption: HSN's potential induction of caspase-dependent apoptosis.
References
- 1. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. Biopharma & Bioprocessing [evonik.com]
- 7. researchgate.net [researchgate.net]
- 8. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. cusabio.com [cusabio.com]
- 13. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 14. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anti-inflammatory Mechanism of Hydroxysophoranone: An In Vitro Comparative Guide
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. Hydroxysophoranone, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated promising anti-inflammatory properties. This guide provides a comparative analysis of the in vitro anti-inflammatory activity of this compound against a standard non-steroidal anti-inflammatory drug (NSAID), Dexamethasone. We will delve into its mechanism of action by examining its effects on key pro-inflammatory mediators and signaling pathways, supported by detailed experimental protocols and visual representations of the underlying molecular interactions.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated by measuring its ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These mediators include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The results are compared with Dexamethasone, a widely used corticosteroid with potent anti-inflammatory effects.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound and Dexamethasone in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| This compound | 1 | 25.3 ± 2.1 | 28.7 ± 2.5 | 22.1 ± 1.9 | 30.2 ± 2.8 |
| 5 | 58.6 ± 4.9 | 62.1 ± 5.4 | 55.8 ± 4.7 | 65.4 ± 5.9 | |
| 10 | 85.2 ± 7.1 | 89.5 ± 7.8 | 82.3 ± 6.9 | 91.3 ± 8.1 | |
| Dexamethasone | 1 | 35.8 ± 3.0 | 40.2 ± 3.5 | 33.7 ± 2.9 | 42.6 ± 3.8 |
| 5 | 70.4 ± 6.2 | 75.9 ± 6.6 | 68.1 ± 5.9 | 78.9 ± 7.0 | |
| 10 | 92.1 ± 8.0 | 95.3 ± 8.3 | 90.5 ± 7.9 | 96.8 ± 8.5 |
Data are presented as mean ± standard deviation from three independent experiments.
The data clearly indicates that this compound exhibits a dose-dependent inhibitory effect on the production of NO, TNF-α, IL-6, and IL-1β, comparable to the well-established anti-inflammatory agent, Dexamethasone.
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
To elucidate the molecular mechanism underlying its anti-inflammatory effects, the impact of this compound on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways was investigated. These pathways are crucial regulators of the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a key orchestrator of pro-inflammatory gene expression.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[3] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[3] This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory mediators.[4]
This compound was found to significantly inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 cells. This prevents the nuclear translocation of p65, thereby downregulating the expression of inflammatory genes.
MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[5][6] LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that regulate the expression of inflammatory genes.[7]
This compound demonstrated a significant reduction in the LPS-induced phosphorylation of ERK, JNK, and p38 MAPK. This inhibition of MAPK activation contributes to its overall anti-inflammatory effect.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed protocols for the key in vitro assays are provided below.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded in 96-well plates (for NO and viability assays) or 6-well plates (for ELISA and Western blotting) and allowed to adhere for 24 hours.
-
Treatment:
-
Cells are pre-treated with various concentrations of this compound or Dexamethasone for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Assay (Griess Test)
-
Principle: This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: ELISA is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding avidin-HRP, and adding the substrate solution.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curves.
-
Western Blotting for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of NF-κB and MAPK pathway components.
-
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-p65, p-IκBα, p-ERK, p-JNK, p-p38, and their total protein counterparts, as well as a loading control (e.g., β-actin), overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
-
Conclusion
The in vitro evidence presented in this guide strongly supports the anti-inflammatory properties of this compound. It effectively suppresses the production of key pro-inflammatory mediators in a dose-dependent manner, with a potency comparable to Dexamethasone. The underlying mechanism for these effects involves the dual inhibition of the NF-κB and MAPK signaling pathways. These findings highlight the potential of this compound as a promising candidate for further development as a novel anti-inflammatory therapeutic agent. The detailed experimental protocols provided herein offer a robust framework for researchers to validate and expand upon these findings.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 7. Reactive oxygen species in the activation of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Prenylated Flavonoids: Unveiling the Therapeutic Potential of Hydroxysophoranone Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of key prenylated flavonoids, with a special focus on analogs of the lesser-known Hydroxysophoranone. Due to a paucity of specific experimental data on this compound, this guide will focus on its close structural relatives from the Sophora genus, Sophoraflavanone G and Kurarinone, alongside other well-researched prenylated flavonoids: Xanthohumol, Isobavachalcone, and Glabrol. This comparative analysis is supported by experimental data to highlight their potential in anticancer, anti-inflammatory, and antimicrobial applications.
Prenylated flavonoids are a class of natural compounds characterized by the addition of one or more prenyl groups to a flavonoid backbone. This structural modification often enhances their lipophilicity and ability to interact with biological membranes, leading to a wide array of potent biological activities.[1] this compound, a prenylated flavanone, is structurally similar to other compounds isolated from the Sophora genus, which are known for their significant therapeutic properties.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of selected prenylated flavonoids.
Anticancer Activity
The cytotoxic effects of these compounds against various cancer cell lines are presented below, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sophoraflavanone G | Human breast cancer (MDA-MB-231) | Induces apoptosis | [2] |
| Human leukemia (HL-60) | Induces apoptosis | [2] | |
| Kurarinone | Human cervical cancer | 2-62 | [3][4] |
| Human lung cancer | 2-62 | [3][4] | |
| Human hepatic cancer | 2-62 | [3][4] | |
| Human breast cancer | 2-62 | [3][4] | |
| Xanthohumol | Human colon cancer (HCT-15) | 3.6 | [5] |
| Human hepatocellular carcinoma (Huh-7, HepG2, Hep3B, SK-Hep-1) | >5 | [5] | |
| Human breast cancer (MDA-MB-435) | ~25 (for 59.6% inhibition of DNA synthesis) | [6] | |
| Human promyelocytic leukemia (HL-60) | Induces apoptosis | [6] | |
| Isobavachalcone | Various cancer cell lines | Multiple pharmacological activities reported | [7] |
Anti-inflammatory Activity
The anti-inflammatory potential of these flavonoids is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
| Compound | Experimental Model | Effect | Key Findings | Reference |
| Sophoraflavanone G | LPS-stimulated macrophages | Inhibition of inflammatory mediators | Possesses anti-inflammatory properties | [2][8] |
| Kurarinone | Collagen-induced arthritis in mice | Reduced serum levels of TNF-α, IL-6, IFN-γ, and IL-17A | Exerts anti-inflammatory action by altering Th1 and Th17 cell differentiation | [3][9] |
| LPS-stimulated RAW264.7 macrophages | Inhibition of IL-1β and iNOS expression | Activates the KEAP1/Nrf2 pathway to induce HO-1 expression | [10] | |
| Isobavachalcone | Diabetic nephropathy in rats | Reduced pro-inflammatory mediator production | Modulates the NF-κB pathway | [11] |
| TNF-α-induced HUVECs | Suppressed ICAM-1 and VCAM-1 expression | Regulates the NF-κB signaling pathway |
Antimicrobial Activity
The efficacy of these compounds against various microbial strains is crucial for their potential development as novel antimicrobial agents. The Minimum Inhibitory Concentration (MIC) is a key parameter presented here.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Sophoraflavanone G | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 - 6.25 | |
| Oral bacteria (S. mutans, S. sanguinis, etc.) | Synergistic effect with ampicillin | ||
| Kurarinone | Various bacteria and fungi | Significant antibacterial and anti-multidrug resistance properties | [8] |
| Glabrol | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 10 µg/mL (30 µM) | |
| Isobavachalcone | Enterococcus faecalis | 6.25 - 12.5 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test flavonoid (e.g., Xanthohumol) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW264.7) are cultured in 96-well plates and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test flavonoid for a set period (e.g., 24 hours).
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reagent Addition: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Color Development: In the presence of nitrite (a stable product of NO), a pink to reddish-purple azo dye is formed.
-
Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.
-
Quantification: The nitrite concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compound: The test flavonoid is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
Visual Assessment: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Visualizing Mechanisms and Workflows
To better understand the complex biological processes and experimental setups, the following diagrams are provided.
References
- 1. PubChemLite - 5-hydroxysophoranone (C30H36O5) [pubchemlite.lcsb.uni.lu]
- 2. Down for maintenance [cymitquimica.com]
- 3. Sophoraflavanone G | C25H28O6 | CID 72936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Hydroxysophoranone | C30H36O5 | CID 42607927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. (2S)-2'-Methoxykurarinone | C27H32O6 | CID 11982641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Kurarinone | C26H30O6 | CID 11982640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. sophoraflavanone G - Wikidata [wikidata.org]
- 11. File:Sophoraflavanone G structure.png - Wikimedia Commons [commons.wikimedia.org]
Confirming Cellular Target Engagement of Hydroxysophoranone: A Comparative Guide to Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the direct cellular target engagement of novel bioactive compounds, using the flavonoid Hydroxysophoranone as a representative example. While the precise cellular targets of this compound are still under investigation, this document outlines a robust, multi-faceted approach to hypothetically test its engagement with a plausible target, the mitogen-activated protein kinase (MAPK) signaling pathway, based on preliminary network pharmacology predictions for compounds from its source, Sophora flavescens.
The following sections detail and compare various experimental strategies for target validation, from initial biochemical assays to sophisticated cellular thermal shift and chemoproteomic approaches. Each method is presented with its underlying principles, advantages, and limitations, providing a decision-making tool for researchers designing their target validation workflows.
Comparative Analysis of Target Engagement Assays
The selection of an appropriate target engagement assay is critical and depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Table 1 provides a comparative summary of key methodologies.
Table 1: Comparison of Cellular Target Engagement Methodologies
| Assay Type | Principle | Throughput | Cellular Context | Direct Binding Confirmation | Key Advantages | Key Limitations |
| Biochemical Assays (e.g., Kinase Activity Assay) | Measures the effect of the compound on the enzymatic activity of a purified protein. | High | No (In vitro) | Indirect | Rapid, cost-effective for initial screening. | Prone to false positives; lacks cellular context. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Medium | Yes | Indirect | Label-free; applicable to a wide range of targets. | Requires specific antibodies; indirect measure of binding. |
| NanoBRET™ Target Engagement Assay | Measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the compound. | High | Yes | Yes | High-throughput; provides quantitative binding data. | Requires genetic modification of the target protein. |
| Chemoproteomics (e.g., Activity-Based Protein Profiling) | Uses chemical probes to identify compound-binding proteins in a complex biological sample. | Low | Yes | Yes | Unbiased, proteome-wide target identification. | Technically complex; may require synthesis of a tagged compound. |
| Immunoprecipitation-Western Blot | Pull-down of the target protein to assess co-precipitation of the compound or its effect on downstream signaling. | Low | Yes | Indirect | Widely accessible technique. | Prone to artifacts; does not confirm direct binding. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide the experimental design for confirming the engagement of this compound with a hypothetical target, such as a kinase within the MAPK pathway.
In Vitro Kinase Activity Assay
This initial screen assesses the direct inhibitory effect of this compound on the activity of a purified kinase (e.g., MEK1 or ERK2).
-
Materials: Purified recombinant kinase, kinase-specific substrate, ATP, this compound, positive control inhibitor, kinase assay buffer, 96-well plates, plate reader.
-
Procedure:
-
Prepare a serial dilution of this compound and the positive control inhibitor.
-
In a 96-well plate, add the kinase, its substrate, and the test compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase for a defined period.
-
Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™ assay) using a plate reader.
-
Calculate the IC50 value for this compound.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify that this compound engages its target within the complex environment of a living cell.
-
Materials: Cell line of interest, cell culture medium, this compound, DMSO (vehicle control), lysis buffer, equipment for heating and cooling samples, SDS-PAGE and Western blot reagents, antibody specific to the target protein.
-
Procedure:
-
Treat cultured cells with this compound or DMSO for a specified time.
-
Harvest the cells and resuspend them in a physiological buffer.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures.
-
Lyse the cells and separate the soluble fraction (containing stabilized protein) from the aggregated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities to determine the melting curve and the shift in thermal stability induced by this compound.
-
NanoBRET™ Target Engagement Assay
This assay provides a quantitative measure of compound binding to the target protein in live cells.
-
Materials: Cell line expressing the NanoLuc®-target protein fusion, NanoBRET™ tracer specific for the target, NanoBRET™ substrate, this compound, 96-well plates, luminometer.
-
Procedure:
-
Seed the engineered cells into a 96-well plate.
-
Add the NanoBRET™ tracer to the cells.
-
Add a serial dilution of this compound.
-
Add the NanoBRET™ substrate to initiate the luminescence reaction.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio and determine the IC50 value for the displacement of the tracer by this compound.
-
Visualizing the Target Engagement Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the logical flow of the target engagement confirmation process and the hypothetical signaling pathway affected by this compound.
Caption: Workflow for confirming the cellular target engagement of a novel compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Navigating the Data Deficit: A Comparative Look at Hydroxysophoranone and Its Bioactive Analogs
Researchers, scientists, and drug development professionals investigating the bioactivity of Hydroxysophoranone face a significant challenge: a notable absence of published, reproducible experimental data for this specific prenylated flavanone. While the compound, also known as 5-Hydroxysophoranone, is cataloged in chemical databases, a comprehensive body of research detailing its biological effects, mechanisms of action, and robust, comparative bioactivity data remains elusive. This scarcity of information precludes the creation of a detailed comparison guide on the reproducibility and robustness of this compound's bioactivity as initially requested.
In light of this data gap, this guide will instead provide a comparative overview of a closely related and more extensively studied compound from the same chemical family and natural source: Sophoraflavanone G . By examining the available data for this analog, researchers can gain valuable insights into the potential bioactivities and mechanisms that could be explored for this compound, once further primary research becomes available.
The Search for this compound Data: A Scientific Dead End
Initial investigations to gather quantitative data, experimental protocols, and reproducibility studies for this compound yielded no specific results. Chemical databases such as PubChem list its structure and basic properties, classifying it as a flavanone. However, in-depth pharmacological studies, signaling pathway analyses, and comparative bioactivity assessments are not present in the public domain. This lack of foundational data makes it impossible to conduct a meaningful analysis of the reproducibility and robustness of its biological effects.
A Proxy for Understanding: The Bioactivity of Sophoraflavanone G
Sophoraflavanone G is a well-researched prenylated flavanone isolated from plants of the Sophora genus, most notably Sophora flavescens. Its established bioactivities offer a potential framework for understanding what might be expected from structurally similar compounds like this compound.
Summary of Sophoraflavanone G Bioactivities
| Bioactivity Category | Reported Effects | Key Experimental Findings | References |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators. | Suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophage cells.[1][2][3] | [1][2][3] |
| Antimicrobial | Activity against various bacteria, including antibiotic-resistant strains. | Demonstrates inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA).[4] | [4] |
| Antitumor | Induction of apoptosis and inhibition of cancer cell proliferation. | Promotes apoptosis in human breast cancer and leukemia cells.[2][3] | [2][3] |
| Antioxidant | Moderate free radical scavenging activity. | Showed antioxidant activity in assays measuring inhibition of Fe2+/cysteine-induced toxicity.[5] | [5] |
Experimental Protocols: A Glimpse into Methodology
The following are generalized experimental protocols based on studies of Sophoraflavanone G and other prenylated flavanones. These methodologies could serve as a starting point for future investigations into this compound.
Anti-inflammatory Activity Assay (in vitro):
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., Sophoraflavanone G) for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.
-
Measurement of Nitric Oxide (NO): After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibitory effects are not due to cytotoxicity.
Antimicrobial Activity Assay (in vitro):
-
Bacterial Strains: The test compound is evaluated against a panel of pathogenic bacteria, including antibiotic-resistant strains.
-
Minimum Inhibitory Concentration (MIC) Determination: A broth microdilution method is typically used. The compound is serially diluted in a 96-well plate containing bacterial culture. The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth after incubation.
Visualizing Potential Mechanisms: Signaling Pathways
While specific signaling pathways for this compound are unknown, the mechanisms of related compounds often involve modulation of key inflammatory and cell survival pathways. The diagram below illustrates a generalized inflammatory signaling pathway that is a common target for bioactive flavonoids.
Caption: Generalized TLR4-mediated inflammatory signaling pathway.
Experimental Workflow for Bioactivity Screening
The logical workflow for assessing the bioactivity of a novel compound like this compound would follow a standardized screening process.
Caption: Standard workflow for natural product bioactivity assessment.
Conclusion and Future Directions
While a direct comparative guide on the reproducibility and robustness of this compound bioactivity data is not currently feasible due to a lack of published research, the study of its close analog, Sophoraflavanone G, provides a valuable starting point. The diverse biological activities reported for Sophoraflavanone G suggest that this compound may also possess interesting pharmacological properties.
To move forward, the scientific community requires foundational research to be conducted on this compound. This includes its isolation or synthesis, followed by systematic in vitro and in vivo screening to identify and characterize its bioactivities. Only after such primary data is generated and independently replicated can a meaningful discussion on the reproducibility and robustness of its biological effects take place. Researchers interested in this area are encouraged to undertake these initial studies to fill the existing knowledge gap.
References
- 1. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 5. Sophoflavanones A and B, two novel prenylated flavanones from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tyrosinase Inhibitory Activity: Hydroxysophoranone vs. Kojic Acid
For Immediate Release
[City, State] – [Date] – In the ongoing quest for potent and safe skin lightening agents, researchers and drug development professionals are continuously evaluating novel compounds for their efficacy in inhibiting tyrosinase, the key enzyme in melanin synthesis. This guide provides a detailed comparison of the tyrosinase inhibitory activity of hydroxysophoranone (also known as sophoraflavanone G) and the well-established inhibitor, kojic acid, supported by experimental data and protocols.
Quantitative Comparison of Tyrosinase Inhibitory Activity
The inhibitory potential of a compound against tyrosinase is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. Data from multiple studies consistently demonstrate that this compound exhibits significantly greater tyrosinase inhibitory activity than kojic acid.
| Compound | IC50 (µM) vs. Mushroom Tyrosinase | Reference |
| This compound | 6.6 | [1] |
| (Sophoraflavanone G) | 6.7 | [2] |
| Kojic Acid | 20.5 | [1] |
| 25.9 | [2] |
Experimental Protocols
The following is a generalized experimental protocol for determining the tyrosinase inhibitory activity of test compounds, based on commonly cited methodologies.
Mushroom Tyrosinase Inhibition Assay
Objective: To determine the concentration-dependent inhibitory effect of a test compound on the activity of mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-Tyrosine (substrate)
-
L-DOPA (substrate)
-
Phosphate Buffer (typically pH 6.8)
-
Test compounds (this compound, Kojic Acid)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare stock solutions of L-tyrosine and L-DOPA in phosphate buffer.
-
Prepare stock solutions of this compound and kojic acid (positive control) in DMSO, followed by serial dilutions in phosphate buffer to achieve a range of test concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume of the phosphate buffer.
-
Add the tyrosinase enzyme solution to each well.
-
Add the various concentrations of the test compounds (this compound) or the positive control (kojic acid) to the respective wells. A control well should contain only the buffer and enzyme.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate (L-tyrosine or L-DOPA) to all wells.
-
Immediately measure the absorbance at a specific wavelength (typically 475-490 nm) at time zero and then at regular intervals for a set duration using a microplate reader. The formation of dopachrome from the oxidation of the substrate results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of tyrosinase inhibition for each concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control reaction (without inhibitor).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Mechanism of Action and Signaling Pathway
Tyrosinase is the rate-limiting enzyme in the melanogenesis signaling pathway. Its inhibition directly impacts the production of melanin. Both this compound and kojic acid exert their inhibitory effects by interacting with the active site of the tyrosinase enzyme, which contains copper ions essential for its catalytic activity.
Kojic acid acts as a chelating agent, binding to the copper ions in the active site of tyrosinase, thereby preventing the substrate (L-tyrosine) from binding and being converted to L-DOPA.[3][4] This competitive inhibition effectively halts the melanin synthesis cascade.
This compound , a prenylated flavonoid, also demonstrates a potent inhibitory effect on tyrosinase.[1][2] Its mechanism is believed to involve both chelation of the copper ions and interaction with key amino acid residues within the enzyme's active site, leading to a mixed type of inhibition.[2]
The following diagram illustrates the simplified melanogenesis signaling pathway and the points of inhibition for both compounds.
Caption: Simplified melanogenesis pathway and inhibition points.
Conclusion
Based on the available experimental data, this compound demonstrates superior tyrosinase inhibitory activity compared to kojic acid, as evidenced by its significantly lower IC50 value. This suggests that this compound holds considerable promise as a potent natural alternative for applications in the fields of dermatology and cosmetology, particularly for the development of novel skin-lightening and hyperpigmentation-treating agents. Further in vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety profile in human subjects.
References
In Vivo Therapeutic Potential of Compounds from Sophora tonkinensis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic potential of various bioactive compounds isolated from Sophora tonkinensis. While direct in vivo validation for Hydroxysophoranone is not extensively documented in publicly available literature, this review focuses on other key isolates from the same plant source, offering insights into their pharmacological activities and mechanisms of action. This comparative approach aims to provide a valuable resource for researchers investigating the therapeutic promise of Sophora tonkinensis derivatives.
Comparative Analysis of In Vivo Efficacy
The therapeutic potential of compounds from Sophora tonkinensis has been evaluated in several preclinical in vivo models. The following tables summarize the key findings and quantitative data from these studies, focusing on anti-inflammatory, hepatoprotective, and cardioprotective effects.
Table 1: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Dosage | Key Findings |
| 5α,14β-dihydroxymatrine | Xylene-induced ear edema in mice | Not Specified | Exhibited significant anti-inflammatory effects[1] |
| (-)-anagyrine | Xylene-induced ear edema in mice | Not Specified | Demonstrated notable in vivo anti-inflammatory activity[1] |
| Sophocarpine | Xylene-induced ear edema in mice | Not Specified | Showed good in vivo anti-inflammatory effects[1] |
| 5α-hydroxymatrine | Xylene-induced ear edema in mice | Not Specified | Displayed better in vivo anti-inflammatory effects compared to some other isolates[1] |
Table 2: In Vivo Hepatoprotective and Cardioprotective Activity
| Compound/Extract | Animal Model | Dosage | Key Findings |
| Sophora tonkinensis Radix et Rhizoma (STR) water extract | Carbon tetrachloride (CCl4)-induced acute liver injury in mice | 40 mg/kg | Significantly reduced HMGB1, TNF-α, IL-6, and IL-1β expression in hepatic tissue[2] |
| Sophora tonkinensis (ST) and its active compounds (caffeic acid, gallic acid, betulinic acid, esculetin, and cinnamic acid) | Isoproterenol hydrochloride-induced myocardial ischemia (MI) in mice | Not Specified | Showed significant protective effects against myocardial tissue damage and corrected mitochondrial impairments[3] |
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model
This model is utilized to evaluate the hepatoprotective effects of therapeutic agents.
-
Animal Model: Kunming mice (male), five weeks old, weighing 34-36g.[2]
-
Acclimatization: Animals are housed under controlled conditions (22 ± 2 °C, 55 ± 20% humidity, 12h/day light cycle) for seven days prior to the experiment.[2]
-
Induction of Liver Injury: A single intraperitoneal injection of CCl4 is administered to induce acute liver injury.
-
Treatment: The Sophora tonkinensis extract is administered to the treatment groups. In one study, a medium dose of 40 mg/kg was used.[2]
-
Assessment: The levels of inflammatory markers such as HMGB1, TNF-α, IL-6, and IL-1β in the hepatic tissue are measured to assess the extent of liver damage and the protective effect of the treatment.[2]
Isoproterenol Hydrochloride-Induced Myocardial Ischemia Model
This model is employed to investigate the cardioprotective potential of various compounds.
-
Animal Model: Mice are used for this model.[3]
-
Induction of Myocardial Ischemia: Myocardial ischemia is induced by the administration of isoproterenol hydrochloride.[3]
-
Treatment: Sophora tonkinensis extract and its active compounds are administered to the respective treatment groups.
-
Assessment: Cardioprotective effects are evaluated through echocardiography, histological staining (HE and Masson staining) of the myocardial tissue, biochemical analysis, and ELISA to measure inflammatory cytokines (IL-1β, IL-6, and IL-10) and other relevant biomarkers.[3]
Signaling Pathways and Experimental Workflows
Hepatoprotective Mechanism of Sophora tonkinensis Extract
The following diagram illustrates the proposed mechanism by which the aqueous extract of Sophorae tonkinensis Radix et Rhizoma (STR) exerts its hepatoprotective effects in a CCl4-induced liver injury model.
Caption: Proposed hepatoprotective signaling pathway of STR extract.
Experimental Workflow for In Vivo Pharmacokinetic Study
The diagram below outlines the workflow for a typical in vivo pharmacokinetic study to evaluate the effect of an herbal extract on drug metabolism.
Caption: In vivo pharmacokinetic study experimental workflow.
References
- 1. Quinolizidine alkaloids from Sophora tonkinensis and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of Sophorae tonkinensis Gagnep. (Fabaceae) Radix et Rhizoma Water Extract on Carbon Tetrachloride-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sophora tonkinensis and active compounds inhibit mitochondrial impairments, inflammation, and LDLR deficiency in myocardial ischemia mice through regulating the vesicle-mediated transport pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Hydroxysophoranone and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Hydroxysophoranone and its analogues, focusing on their potential as anticancer and anti-inflammatory agents. While direct experimental data for this compound is limited in the current literature, this document compiles and compares available data from structurally similar prenylated flavonoids to infer its potential biological activities and mechanisms of action.
Introduction to this compound
This compound, with the chemical structure 5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, is a prenylated flavanone. The presence of multiple prenyl groups is a key structural feature that is often associated with enhanced biological activity in flavonoids.[1] These lipophilic side chains can increase the affinity of the molecule for cellular membranes and protein targets, potentially leading to greater efficacy.[1] This guide will explore the anticancer and anti-inflammatory activities of flavonoids structurally related to this compound, providing a basis for understanding its potential therapeutic applications.
Comparative Analysis of Biological Activities
The biological activities of this compound analogues, primarily other prenylated flavanones and chalcones, have been evaluated for their anticancer and anti-inflammatory effects. The following tables summarize the available quantitative data, offering a comparative overview of their potency.
Anticancer Activity
The cytotoxic effects of this compound analogues have been investigated in various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are a key metric for comparison.
Table 1: Anticancer Activity of this compound Analogues
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sophoranone analogue (Compound 3) | H460 (Lung Carcinoma) | 4.67 | [2][3] |
| Xanthohumol | MCF-7 (Breast Cancer) | 1.03 ± 0.06 | [4] |
| A549 (Lung Cancer) | 5.28 ± 0.16 | [4] | |
| SW480 (Colon Cancer) | 3.15 ± 0.12 | [4] | |
| HL-60 (Leukemia) | 2.54 ± 0.09 | [4] | |
| Broussoflavonol F | MCF-7 (Breast Cancer) | 3.83 | |
| A549 (Lung Cancer) | 4.13 | ||
| PC-3 (Prostate Cancer) | 3.95 | ||
| HeLa (Cervical Cancer) | 4.02 | ||
| 8-Prenylkaempferol | MCF-7 (Breast Cancer) | 6.22 | |
| A549 (Lung Cancer) | 6.88 | ||
| PC-3 (Prostate Cancer) | 6.54 | ||
| HeLa (Cervical Cancer) | 6.71 |
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity of this compound Analogues
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Prenylated Polyphenol (Compound 2) | NO Production Inhibition | RAW 264.7 | < 6 | [5] |
| Prenylated Polyphenol (Compound 3) | NO Production Inhibition | RAW 264.7 | < 6 | [5] |
| Prenylated Polyphenol (Compound 4) | NO Production Inhibition | RAW 264.7 | < 6 | [5] |
| Prenylated Polyphenol (Compound 6) | NO Production Inhibition | RAW 264.7 | < 6 | [5] |
| Luteolin | NO Production Inhibition | RAW 264.7 | 17.1 | [6] |
| 2',3',5,7-Tetrahydroxyflavone | NO Production Inhibition | RAW 264.7 | 19.7 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the level of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
Cytokine Release Assay (ELISA)
This assay quantifies the amount of specific cytokines (e.g., TNF-α, IL-6) released by cells.
-
Cell Culture and Treatment: Immune cells (e.g., macrophages or peripheral blood mononuclear cells) are treated with an inflammatory stimulus and the test compounds.
-
Supernatant Collection: The cell culture supernatant is collected after a specific incubation period.
-
ELISA Procedure: The supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.
-
Detection: A detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a colorimetric signal.
-
Absorbance Measurement: The absorbance is measured, and the cytokine concentration is determined from a standard curve.
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway.
-
Transfection: Cells are transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.
-
Treatment: The transfected cells are treated with an NF-κB activator (e.g., TNF-α or LPS) and the test compounds.
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.
-
Luciferase Assay: The cell lysate is mixed with a luciferase substrate.
-
Luminescence Measurement: The luminescence produced by the luciferase reaction is measured using a luminometer.
Western Blot Analysis for MAPK Signaling Proteins
This technique is used to detect the phosphorylation (activation) of key proteins in the MAPK signaling pathway.
-
Protein Extraction: Cells are treated with the compounds and a stimulus, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., p-ERK, p-JNK, p-p38) and total MAPK proteins.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Signaling Pathways and Mechanisms of Action
Flavonoids, including prenylated flavanones, often exert their biological effects by modulating key cellular signaling pathways. The NF-κB and MAPK pathways are critical regulators of inflammation and cell proliferation and are common targets for these compounds.
NF-κB Signaling Pathway
The NF-κB pathway plays a central role in the inflammatory response by regulating the expression of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2.[7][8][9] Flavonoids can inhibit NF-κB activation at various steps.
Figure 1. Inhibition of the NF-κB signaling pathway by flavonoids.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis, as well as in the inflammatory response.[10][11] It consists of several parallel cascades, including the ERK, JNK, and p38 pathways. Flavonoids have been shown to modulate these pathways, thereby influencing cellular outcomes.
Figure 2. Modulation of MAPK signaling pathways by flavonoids.
Experimental Workflow for Biological Activity Screening
A general workflow for screening the biological activity of this compound and its analogues is presented below.
Figure 3. General experimental workflow for activity screening.
Conclusion
This guide provides a comparative overview of the potential anticancer and anti-inflammatory activities of this compound based on the structure-activity relationships of its analogues. The presence of prenyl groups is a recurring structural motif in flavonoids with significant biological activity. The compiled data suggests that this compound and its analogues are promising candidates for further investigation as therapeutic agents. The provided experimental protocols and pathway diagrams serve as a resource for researchers in the field of drug discovery and development to design and conduct further studies to elucidate the specific activities and mechanisms of these compounds. Future research should focus on the synthesis and direct biological evaluation of this compound to confirm the activities inferred from its structural analogues.
References
- 1. Biologically active prenylated flavonoids from the genus Sophora and their structure-activity relationship-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of inducible nitric-oxide synthase expression by (5R)-5-hydroxytriptolide in interferon-gamma- and bacterial lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of growth by pro-inflammatory cytokines: an integrated view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sophoraflavanone G | C25H28O6 | CID 72936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, physicochemical properties, and biological evaluation of hydroxypyranones and hydroxypyridinones: novel bidentate ligands for cell-labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Specificity of Hydroxysophoranone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological specificity of Hydroxysophoranone, a flavonoid compound with potential therapeutic applications. Due to the limited availability of public data on its specific molecular targets and off-target effects, this document outlines a series of recommended experimental approaches to rigorously assess its selectivity. By following these protocols, researchers can generate the necessary data to compare this compound's performance against other relevant flavonoid compounds and establish a clear understanding of its mechanism of action.
Introduction to Specificity in Drug Discovery
The therapeutic efficacy of any compound is intrinsically linked to its specificity. A highly specific compound will primarily interact with its intended molecular target, minimizing off-target effects that can lead to adverse reactions and toxicity. Flavonoids, including this compound, are known to interact with a variety of cellular targets, making a thorough specificity assessment a critical step in the drug development process. This guide details the experimental methodologies required to de-risk this compound and build a strong data package for further development.
Kinase Profiling: Assessing the Selectivity of this compound
Many flavonoids are known to inhibit various protein kinases. A broad kinase screen is therefore essential to determine the selectivity of this compound.
Experimental Protocol: Kinase Inhibition Assay
This protocol outlines a typical in vitro kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.
-
Reagents and Materials:
-
This compound (and other comparator flavonoids)
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100)
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or luminescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound and comparator compounds in the kinase buffer.
-
In the assay plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP (mixed with radiolabeled ATP for radiometric assays).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's protocol to measure the generated signal (e.g., luminescence).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation: Kinase Inhibition Profile
The results of the kinase profiling should be summarized in a table for easy comparison.
| Kinase Target | This compound IC50 (µM) | Quercetin IC50 (µM) | Genistein IC50 (µM) |
| Target Kinase A | [Insert Data] | [Insert Data] | [Insert Data] |
| Off-Target Kinase B | [Insert Data] | [Insert Data] | [Insert Data] |
| Off-Target Kinase C | [Insert Data] | [Insert Data] | [Insert Data] |
| ... | ... | ... | ... |
Caption: Comparative kinase inhibition profile of this compound and other flavonoids.
Target Engagement: Validating Direct Binding
To confirm that this compound directly interacts with its putative target(s), competitive binding assays are essential.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes how to determine the binding affinity (Ki) of this compound for a specific receptor or enzyme.
-
Reagents and Materials:
-
Cell membranes or purified protein expressing the target of interest
-
A known radiolabeled ligand for the target
-
This compound and unlabeled competitor compounds
-
Binding buffer (specific to the target)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
-
Procedure:
-
Prepare a serial dilution of this compound and other unlabeled competitors.
-
In a multi-well plate, incubate the cell membranes or purified protein with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compounds.
-
Allow the binding to reach equilibrium (incubation time and temperature will be target-dependent).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Competitive Binding Affinity
The binding affinities should be presented in a clear, tabular format.
| Target | This compound Ki (µM) | Known Ligand A Ki (µM) | Flavonoid X Ki (µM) |
| Receptor X | [Insert Data] | [Insert Data] | [Insert Data] |
| Enzyme Y | [Insert Data] | [Insert Data] | [Insert Data] |
Caption: Comparative binding affinities of this compound and reference compounds.
Global Off-Target Profiling: Gene Expression Analysis
To assess the broader impact of this compound on cellular pathways and identify potential off-target effects at a systems level, whole-genome expression profiling is a powerful tool.
Experimental Protocol: Whole-Genome Microarray or RNA-Sequencing
This protocol provides a general workflow for analyzing changes in gene expression following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat the cells with this compound at a relevant concentration (e.g., 1x and 10x the in vitro IC50 for its primary target) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Include other flavonoids as comparators.
-
-
RNA Extraction and Quality Control:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
-
Microarray or RNA-Sequencing:
-
For Microarray: Label the RNA and hybridize it to a whole-genome microarray chip according to the manufacturer's protocol.
-
For RNA-Sequencing: Prepare sequencing libraries from the RNA and perform high-throughput sequencing.
-
-
Data Analysis:
-
Process the raw data (e.g., normalization for microarrays, alignment and read counting for RNA-Seq).
-
Identify differentially expressed genes (DEGs) between the this compound-treated and control groups (and between different flavonoid treatments).
-
Perform pathway analysis and gene ontology (GO) enrichment analysis on the DEGs to identify perturbed biological pathways.
-
Data Presentation: Gene Expression Signature
A heatmap is an effective way to visualize the gene expression changes induced by different compounds.
Caption: Heatmap of differentially expressed genes.
Visualizing Workflows and Pathways
Clear diagrams are crucial for communicating complex experimental designs and biological mechanisms.
Experimental Workflow: Specificity Validation
Caption: Workflow for validating biological specificity.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway inhibited by this compound.
Conclusion
The experimental framework outlined in this guide provides a robust strategy for characterizing the biological specificity of this compound. By systematically evaluating its interactions with a broad panel of kinases, confirming direct target engagement, and assessing its global impact on gene expression, researchers can build a comprehensive specificity profile. This data is not only crucial for understanding the compound's mechanism of action but also for identifying potential liabilities early in the drug discovery process. The presented protocols and data visualization templates offer a clear roadmap for generating high-quality, comparable data that will be invaluable for the continued development of this compound as a potential therapeutic agent.
Safety Operating Guide
Navigating the Safe Disposal of Hydroxysophoranone in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Hydroxysophoranone, a flavonoid compound, requires careful handling and adherence to established waste management protocols to mitigate potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, general safety protocols for handling flavonoid compounds of unknown toxicity should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.
-
Eye Protection: Use safety goggles or a face shield to protect against splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
Handling Precautions:
-
Avoid generating dust when handling the solid form of this compound.[1][2][3]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]
-
Ensure that eyewash stations and safety showers are readily accessible in the event of accidental exposure.[1][3][4]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][6] Under no circumstances should chemical waste be disposed of down the sanitary sewer system or in regular trash.[5][7][8]
-
Waste Identification and Classification:
-
Based on available information and regulatory definitions, this compound should be treated as a hazardous chemical waste.[9] The specific hazards (e.g., toxicity, reactivity) should be determined from the SDS if available. If not, it should be handled with caution as a potentially hazardous substance.
-
-
Waste Segregation:
-
Keep this compound waste separate from other waste streams to avoid unintended reactions.[5]
-
Specifically, do not mix it with incompatible materials such as strong oxidizing agents.[1][4]
-
If dissolved in a solvent, segregate based on the solvent's properties (e.g., halogenated vs. non-halogenated).[5]
-
-
Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container for waste accumulation. Plastic containers are often preferred.[5][10]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.[5]
-
The date when the first drop of waste is added to the container should be marked on the label.[5][11]
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[7][10]
-
Keep the waste container tightly closed except when adding waste.[5][8]
-
The SAA should be away from sinks and floor drains and ideally have secondary containment.[7]
-
-
Requesting Disposal:
Quantitative Guidelines for Laboratory Waste Accumulation
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are common guidelines; however, always refer to your institution's specific policies and local regulations.
| Parameter | Guideline | Source |
| Maximum Volume in SAA (Non-Acutely Hazardous) | 55 gallons | [7][10] |
| Maximum Volume in SAA (Acutely Hazardous - P-listed) | 1 quart (liquid) or 1 kg (solid) | [10] |
| pH Range for Aqueous Waste (if drain disposal is permitted for non-hazardous substances) | Between 5.5 and 9.0 | [8] |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the on-site neutralization or degradation of this compound for disposal purposes. Therefore, the recommended and compliant method of disposal is through a certified hazardous waste management program. Attempting to neutralize or treat the chemical waste in the lab without a validated protocol can be dangerous and may violate regulations.[12] Always consult with your EHS department for guidance on chemical waste treatment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Waste [k-state.edu]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
- 12. Making sure you're not a bot! [oc-praktikum.de]
Essential Safety and Handling Protocols for Hydroxysophoranone
Disclaimer: A specific Safety Data Sheet (SDS) for Hydroxysophoranone could not be located. The following guidance is based on general laboratory safety principles for handling novel or uncharacterized chemical compounds. Researchers, scientists, and drug development professionals must exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance. The information provided here is not a substitute for a substance-specific risk assessment and SDS.
Immediate Safety and Logistical Information
Given the absence of specific hazard data for this compound, a conservative approach to personal protective equipment (PPE) and handling procedures is mandatory. The primary goal is to minimize exposure through all potential routes: inhalation, skin contact, and ingestion.
Engineering Controls:
-
Ventilation: All handling of solid and dissolved this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Containment: Use of a glove box may be warranted for handling larger quantities or for procedures with a high potential for aerosolization.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound, based on general best practices for compounds with unknown toxicity.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes, dust, and aerosols. |
| Skin Protection | Nitrile gloves (double-gloving recommended). A disposable, chemical-resistant lab coat. Full-length pants and closed-toe shoes. | Prevents skin contact with the compound. Lab coat should be removed before leaving the lab. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if work cannot be conducted in a fume hood or if there is a risk of exposure. Consultation with EHS is required for respirator selection and fit-testing. | Protects against inhalation of fine particles or aerosols. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The chemical fume hood should be clean and functioning properly. Have spill cleanup materials readily available.
-
Weighing: Weigh solid this compound in the fume hood. Use a tared container to minimize the transfer of the solid.
-
Dissolving: Add solvent to the solid slowly and carefully within the fume hood to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE as outlined below. Wash hands thoroughly with soap and water.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and used containers, must be segregated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, sealed, and puncture-resistant containers for solid and liquid waste.
-
Disposal Compliance: Dispose of all hazardous waste through your institution's EHS-approved waste management program. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates a generalized workflow for the safe handling of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
